Fatostatin
Description
inhibits activation of SREBP; structure in first source
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROSUBKIGBSZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125256-00-0 | |
| Record name | Fatostatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fatostatin's Interaction with SCAP: A Technical Deep Dive into Binding Site and Affinity
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the binding characteristics of Fatostatin to the SREBP Cleavage-Activating Protein (SCAP). This document outlines the current understanding of the binding site, affinity, and the underlying experimental methodologies.
This compound, a diarylthiazole derivative, has emerged as a key chemical probe and potential therapeutic lead for its ability to inhibit the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This pathway is a critical regulator of lipid homeostasis, and its dysregulation is implicated in various metabolic diseases and cancers. This compound exerts its inhibitory effect by directly targeting the SREBP Cleavage-Activating Protein (SCAP), a central player in the activation of SREBPs. This technical guide provides an in-depth analysis of the this compound-SCAP binding interaction, summarizing quantitative data, detailing experimental protocols, and visualizing the associated molecular and experimental pathways.
Mechanism of Action: this compound as a SCAP-SREBP Complex Disruptor
This compound functions as a specific inhibitor of SREBP activation by binding directly to SCAP.[1][2][3] This interaction prevents the translocation of the SCAP-SREBP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2][4] This transport step is essential for the proteolytic cleavage and subsequent activation of SREBPs (SREBP-1 and SREBP-2), which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[1][4] Notably, the binding site of this compound on SCAP is distinct from the sterol-sensing domain, indicating a unique mechanism of action compared to natural regulatory sterols.[2][4] While this compound's primary target is SCAP, some studies suggest it may also have SCAP-independent effects on cell growth and ER-to-Golgi transport in general.[5][6]
Quantitative Analysis of this compound's Potency
While a direct in vitro dissociation constant (Kd) for the this compound-SCAP interaction is not prominently reported in the literature, the biological potency of this compound has been quantified through various cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies provide a functional measure of its affinity and efficacy in a cellular context.
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC50 | 2.5 - 10 µM | Mammalian Cells | Inhibition of ER-to-Golgi transport of SCAP | [6][7] |
| IC50 | 0.1 µM | Androgen-independent prostate cancer cells | Inhibition of cell proliferation | [6][7] |
These values highlight this compound's potent activity in blocking the SREBP pathway and inhibiting the proliferation of cancer cells that are often dependent on de novo lipogenesis.
Experimental Protocols
A key method to demonstrate the direct binding of this compound to SCAP involves an Affinity Precipitation Assay using a biotinylated derivative of this compound. The following protocol is a generalized representation of such an experiment.
Protocol: Biotinylated this compound Pull-Down Assay
1. Preparation of Cell Lysates:
- Culture mammalian cells (e.g., HEK293T) expressing SCAP.
- Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
- Clarify the lysate by centrifugation to remove cellular debris.
2. Incubation with Biotinylated this compound:
- Incubate the clarified cell lysate with a biotinylated this compound analog for a specified period (e.g., 2-4 hours) at 4°C with gentle rotation.
- Include a control incubation with biotin alone to account for non-specific binding.
3. Capture of Biotin-Protein Complexes:
- Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated this compound and any bound proteins.
4. Washing:
- Pellet the beads by centrifugation and wash them multiple times with a stringent wash buffer (e.g., buffer with mild detergent) to remove non-specifically bound proteins.
5. Elution and Analysis:
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Perform a Western blot using a primary antibody specific for SCAP to detect its presence in the pull-down fraction.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanism of this compound and the experimental approaches used to study it, the following diagrams are provided.
Conclusion
This compound is a potent inhibitor of the SREBP pathway that acts through direct binding to SCAP, thereby preventing the ER-to-Golgi transport of the SCAP-SREBP complex. While the precise binding site and in vitro affinity are areas for further investigation, cellular assays have consistently demonstrated its efficacy in the low micromolar to nanomolar range. The experimental protocols and pathways detailed in this guide provide a solid foundation for researchers and drug developers working on the modulation of lipid metabolism for therapeutic benefit.
References
- 1. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that blocks fat synthesis by inhibiting the activation of SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Fatostatin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatostatin, a diarylthiazole derivative, has emerged as a significant small molecule inhibitor of cellular lipid biosynthesis. Initially identified through a chemical screen for modulators of adipogenesis, it effectively blocks the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis. This is achieved through direct binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SREBP-SCAP complex from the endoplasmic reticulum to the Golgi apparatus. By inhibiting SREBP processing, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown efficacy in animal models of obesity and hyperlipidemia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery of this compound
This compound was identified from a chemical library in a high-throughput screen for small molecules that inhibit insulin-induced adipogenesis in 3T3-L1 cells. This phenotypic screen aimed to discover compounds that could modulate fat cell differentiation, a process heavily reliant on de novo lipogenesis. The diarylthiazole derivative, later named this compound, was found to potently inhibit the maturation of SREBPs, the key transcription factors that drive the expression of lipogenic genes.
Chemical Synthesis of this compound
Based on this, a plausible synthetic route for this compound is proposed below.
Caption: Plausible synthetic route for this compound via Hantzsch thiazole synthesis.
Mechanism of Action
This compound exerts its biological effects by directly targeting the SREBP pathway. The core mechanism involves the inhibition of the ER-to-Golgi translocation of the SREBP-SCAP complex.
Caption: Mechanism of action of this compound in the SREBP signaling pathway.
This compound directly binds to SCAP, an escort protein for SREBPs, at a site distinct from the sterol-binding domain. This binding event prevents the conformational changes in SCAP that are necessary for its incorporation into COPII-coated vesicles for transport to the Golgi. As a result, the SREBP precursor remains in the ER and cannot be proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P) in the Golgi. This leads to a decrease in the levels of the mature, nuclear form of SREBP (nSREBP), and consequently, the downregulation of SREBP target genes involved in lipid and cholesterol biosynthesis, such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR).[1][2][3]
Quantitative Data
The efficacy of this compound has been quantified in various cell lines and experimental models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| LNCaP | Prostate Cancer | ~5 | 72 hours | [1] |
| C4-2B | Prostate Cancer | ~5 | 72 hours | [1] |
| DU145 | Prostate Cancer | 0.1 | 3 days | [4] |
| Ishikawa | Endometrial Carcinoma | 17.96 | 72 hours | |
| HEC-1A | Endometrial Carcinoma | 4.53 | 72 hours | |
| HeLa | Cervical Cancer | 2.11 | 48 hours | [5] |
| CHO-K1 | Ovarian Cancer | 2.5 - 10 | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for SREBP Processing
Objective: To assess the effect of this compound on the proteolytic cleavage of SREBP.
Protocol:
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SREBP-1 or SREBP-2 overnight at 4°C. These antibodies should detect both the precursor and mature forms.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
SRE-Luciferase Reporter Gene Assay
Objective: To measure the effect of this compound on the transcriptional activity of SREBP.
Protocol:
-
Co-transfect cells with a firefly luciferase reporter plasmid containing SRE elements in its promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Caption: Experimental workflow for the discovery and target identification of this compound.
Conclusion
This compound is a valuable research tool for studying lipid metabolism and a promising lead compound for the development of therapeutics for diseases characterized by dysregulated lipogenesis, such as cancer and metabolic syndrome. Its well-defined mechanism of action, targeting the SREBP pathway through SCAP inhibition, provides a clear rationale for its biological effects. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals working with this potent small molecule inhibitor. Further research into its synthesis optimization and in vivo efficacy and safety will be crucial for its potential clinical translation.
References
Fatostatin's Role in Cellular Lipid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatostatin, a diarylthiazole derivative, has emerged as a critical chemical probe and potential therapeutic agent for its role in modulating cellular lipid homeostasis. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular processes, and detailed protocols for its study. This compound primarily functions by inhibiting the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. It achieves this by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the transport of SREBP from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] This inhibition effectively blocks the proteolytic activation of SREBPs, leading to a downstream reduction in the transcription of genes involved in fatty acid and cholesterol biosynthesis.[1][4] Consequently, this compound has been shown to decrease intracellular lipid levels and exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6] This guide will detail the molecular interactions of this compound, present quantitative data on its efficacy, and provide comprehensive experimental protocols for researchers investigating its biological activities.
Introduction: The Central Role of SREBPs in Lipid Homeostasis
Cellular lipid homeostasis is a tightly regulated process essential for membrane integrity, energy storage, and signaling molecule synthesis. The master regulators of this process are the Sterol Regulatory Element-Binding Proteins (SREBPs), a family of transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[2] Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SREBP Cleavage-Activating Protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus.[1][2] In the Golgi, SREBP undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain. This mature SREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating the expression of enzymes required for lipid biosynthesis, such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR).[1]
This compound's Mechanism of Action: Inhibition of SREBP Activation
This compound exerts its biological effects by directly interfering with the SREBP activation pathway. It has been identified as a specific inhibitor that binds to SCAP, the escort protein for SREBPs.[1][7] This binding event prevents the ER-to-Golgi translocation of the SREBP-SCAP complex, effectively sequestering the SREBP precursor in the ER.[1][2] By blocking this crucial transport step, this compound prevents the proteolytic cleavage and subsequent activation of both SREBP-1 and SREBP-2.[4] As a result, the transcription of SREBP target genes is downregulated, leading to a significant reduction in the synthesis of fatty acids and cholesterol.[1][5]
Signaling Pathway Diagram
Caption: this compound binds to SCAP, inhibiting SREBP transport to the Golgi.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on cell proliferation and SREBP signaling have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for its anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | 10.4 | [5] |
| C4-2B | Prostate Cancer | 9.1 | [5] |
| Ishikawa | Endometrial Carcinoma | 17.96 | [1] |
| HEC-1A | Endometrial Carcinoma | 4.53 | [1] |
| HeLa | Cervical Cancer | 2.11 | [6] |
| DU145 | Prostate Cancer | 0.1 | [8] |
| CHO-K1 | Hamster Ovary | 5.6 | [4] |
This compound treatment also leads to a dose-dependent decrease in the expression of SREBP target genes.
| Gene | Cell Line | Fold Change (mRNA) | Citation |
| FASN | LNCaP | Significant decrease | [5] |
| HMGCR | LNCaP | Significant decrease | [5] |
| FASN | C4-2B | Significant decrease | [5] |
| HMGCR | C4-2B | Significant decrease | [5] |
| FASN | Ishikawa | Significantly downregulated | [1] |
| HMGCR | Ishikawa | Significantly downregulated | [1] |
| SCD-1 | HEC-1A | Significantly downregulated | [1] |
| LDLR | HEC-1A | Significantly downregulated | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay
This protocol is used to determine the IC50 of this compound in a given cell line.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (or other viability reagent like CellTiter-Glo)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 6,000-8,000 cells per well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0 to 50 µM.[1]
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
Western Blot Analysis of SREBP Cleavage
This protocol is used to visualize the inhibition of SREBP processing by this compound.
-
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against SREBP-1 (recognizing both precursor and mature forms) and SREBP-2.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on an SDS-PAGE gel.[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SREBP-1 or SREBP-2 overnight at 4°C. The antibody should detect both the ~125 kDa precursor form and the ~68 kDa mature nuclear form.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the mature SREBP form with a concurrent increase or no change in the precursor form indicates inhibition of cleavage.[1]
-
Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Genes
This protocol quantifies the mRNA expression levels of SREBP target genes.
-
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., FASN, HMGCR, SCD-1, LDLR) and a housekeeping gene (e.g., GAPDH, β-actin).[1]
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for each gene.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[1]
-
Staining of Intracellular Lipids
-
Materials:
-
Cells grown on coverslips
-
10% Formalin
-
60% Isopropanol
-
Oil Red O working solution
-
Hematoxylin (for counterstaining)
-
Mounting medium
-
-
Procedure:
-
Fix cells with 10% formalin for 15-30 minutes.
-
Wash with distilled water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 15-20 minutes.
-
Differentiate in 60% isopropanol.
-
Wash with water.
-
Counterstain with hematoxylin for 1 minute.
-
Wash with water and mount the coverslips on slides.
-
Visualize lipid droplets (stained red) under a microscope.
-
-
Materials:
-
Cells grown on coverslips
-
3% Paraformaldehyde
-
Glycine solution (1.5 mg/mL in PBS)
-
Filipin working solution (0.05 mg/mL in PBS with 10% FBS)[11]
-
Fluorescence microscope with a UV filter
-
-
Procedure:
-
Fix cells with 3% paraformaldehyde for 1 hour at room temperature.[11]
-
Wash cells three times with PBS.
-
Quench the paraformaldehyde with glycine solution for 10 minutes.[11]
-
Stain with filipin working solution for 2 hours at room temperature, protected from light.[11]
-
Wash cells three times with PBS.
-
Immediately visualize cholesterol (fluorescent blue) using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).[11][12]
-
Experimental Workflows and Logical Relationships
Workflow for Characterizing this compound's Effects
Caption: A typical workflow for investigating the effects of this compound.
Conclusion
This compound is a powerful tool for studying the SREBP pathway and its role in cellular lipid homeostasis. Its specific mechanism of action, involving the inhibition of SCAP-mediated SREBP transport, makes it a valuable chemical probe. Furthermore, its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent.[5][6] The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers aiming to investigate the multifaceted roles of this compound in cellular biology and drug development. Further research into the in vivo efficacy and potential off-target effects of this compound will be crucial for its translation into clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tabaslab.com [tabaslab.com]
- 12. Filipin Staining Assay [bio-protocol.org]
The Primary Cellular Targets of Fatostatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatostatin is a synthetic diarylthiazole derivative initially identified for its ability to inhibit adipogenesis.[1][2] Subsequent research has elucidated its role as a potent modulator of cellular lipid metabolism, primarily through its interaction with the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[3][4] This technical guide provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for research and to explore its therapeutic potential.
Primary Cellular Target: SREBP Cleavage-Activating Protein (SCAP)
The principal cellular target of this compound is the SREBP Cleavage-Activating Protein (SCAP).[3][4][5] SCAP is an endoplasmic reticulum (ER) resident protein that plays a crucial role in regulating cholesterol and fatty acid biosynthesis by escorting SREBPs from the ER to the Golgi apparatus for their proteolytic activation.[1][6]
Mechanism of Action
This compound directly binds to SCAP at a site distinct from the sterol-binding domain.[1] This binding event inhibits the conformational changes in SCAP that are necessary for its translocation from the ER to the Golgi.[6][7] By preventing the ER-to-Golgi transport of the SCAP-SREBP complex, this compound effectively blocks the subsequent proteolytic cleavage and activation of SREBPs (SREBP-1 and SREBP-2) by Site-1 and Site-2 proteases in the Golgi.[6][8] The inactive SREBP precursors remain in the ER, unable to translocate to the nucleus and activate the transcription of genes involved in lipogenesis and cholesterogenesis.[3][9] This mechanism is independent of the Insulin-Induced Gene (INSIG) proteins, which are also involved in retaining the SCAP-SREBP complex in the ER in response to high sterol levels.[1][10]
dot
Caption: this compound's inhibition of the SREBP signaling pathway.
SCAP-Independent Cellular Targets and Effects
While SCAP is the primary and most well-characterized target of this compound, evidence suggests the existence of SCAP-independent mechanisms of action. This compound has been shown to inhibit cell proliferation and induce apoptosis in cells lacking SCAP.[1][11] Furthermore, it can cause a general delay in ER-to-Golgi protein transport, as demonstrated by the vesicular stomatitis virus glycoprotein (VSVG) trafficking assay.[12][13] Other reported SCAP-independent effects include the induction of G2/M cell cycle arrest and interference with mitotic microtubule spindle assembly.[2]
Quantitative Data on this compound's Cellular Effects
The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.
Table 1: IC50 Values of this compound for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| LNCaP | Prostate Cancer | 10.4 | [1] |
| C4-2B | Prostate Cancer | 9.1 | [1] |
| HeLa | Cervical Cancer | 2.11 | [2] |
| Ishikawa | Endometrial Carcinoma | 17.96 | [3] |
| HEC-1A | Endometrial Carcinoma | 4.53 | [3] |
| DU145 | Prostate Cancer | ~0.1 | [3] |
Table 2: Effect of this compound on SREBP Target Gene Expression
| Cell Line | Gene | Treatment | Fold Change (mRNA) | Citation(s) |
| LNCaP | FASN | 10 µM this compound | Significant Decrease | [1] |
| LNCaP | HMGCR | 10 µM this compound | Significant Decrease | [1] |
| C4-2B | FASN | 10 µM this compound | Significant Decrease | [1] |
| C4-2B | HMGCR | 10 µM this compound | Significant Decrease | [1] |
| MKD1 EBV-LCLs | HMGCR | 10 µM this compound | ~0.2 | [14] |
| MKD1 EBV-LCLs | MVK | 10 µM this compound | ~0.3 | [14] |
| MKD1 EBV-LCLs | FDPS | 10 µM this compound | ~0.4 | [14] |
Table 3: Effect of this compound on Intracellular Lipid Levels
| Cell Line | Lipid | Treatment | Effect | Citation(s) |
| LNCaP | Fatty Acids | 10 µM this compound | Significant Decrease | [1] |
| C4-2B | Fatty Acids | 10 µM this compound | Significant Decrease | [1] |
| LNCaP | Cholesterol | 10 µM this compound | Significant Decrease | [1] |
| C4-2B | Cholesterol | 10 µM this compound | Significant Decrease | [1] |
| Ishikawa | Free Fatty Acids | 20 µM this compound | Significant Decrease | [3] |
| HEC-1A | Free Fatty Acids | 10 µM this compound | Significant Decrease | [3] |
| Ishikawa | Total Cholesterol | 20 µM this compound | Significant Decrease | [3] |
| HEC-1A | Total Cholesterol | 10 µM this compound | Significant Decrease | [3] |
| MCF-7 | Triacylglycerides | 5 µM this compound | Significant Accumulation | [9] |
| MCF-7 | Ceramides | 5 µM this compound | Significant Accumulation | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the cellular targets of this compound are provided below.
Pull-Down Assay to Demonstrate this compound-SCAP Interaction
This protocol describes a conceptual workflow for a pull-down assay to confirm the binding of this compound to SCAP.
dot
Caption: Workflow for a pull-down assay.
Methodology:
-
Bait Preparation: Recombinant SCAP protein with an affinity tag (e.g., His-tag, GST-tag) is expressed and purified. The tagged SCAP is then immobilized on affinity beads (e.g., Ni-NTA agarose for His-tagged proteins).
-
Prey Preparation: Cells of interest are lysed to prepare a whole-cell protein extract.
-
Binding Reaction: The immobilized SCAP beads are incubated with the cell lysate in the presence of this compound or a vehicle control (e.g., DMSO).
-
Washing: The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: The proteins specifically bound to SCAP are eluted from the beads, for example, by using a high concentration of imidazole for His-tagged proteins.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against SCAP to confirm its presence and potentially other antibodies to identify interacting partners whose binding might be affected by this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a ligand to its target protein in a cellular environment.
dot
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Thermal Challenge: The cell suspensions are aliquoted and heated at a range of different temperatures.
-
Cell Lysis: After heating, the cells are lysed to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: The supernatant containing the soluble protein fraction is collected.
-
Analysis: The amount of soluble SCAP in each sample is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[15][16][17]
SREBP Cleavage Assay by Immunoblotting
This assay assesses the ability of this compound to inhibit the proteolytic processing of SREBPs.
Methodology:
-
Cell Culture and Treatment: Cells are cultured in a lipid-depleted medium to stimulate SREBP processing and treated with various concentrations of this compound or a vehicle control.
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from the treated cells.
-
Immunoblotting: The protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies that specifically recognize the precursor and the cleaved, nuclear form of SREBP-1 or SREBP-2. A decrease in the amount of the nuclear form of SREBP in this compound-treated cells indicates inhibition of its activation.[1]
Analysis of Gene Expression by RT-qPCR
This method quantifies the effect of this compound on the transcription of SREBP target genes.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with this compound, and total RNA is extracted.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.
-
Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with primers specific for SREBP target genes (e.g., FASN, HMGCR, SCD1) and a housekeeping gene for normalization. A decrease in the mRNA levels of target genes indicates inhibition of SREBP transcriptional activity.[1][14]
Assessment of Intracellular Lipid Content
Oil Red O Staining for Neutral Lipids:
-
Cell Culture and Fixation: Cells grown on coverslips are treated with this compound, washed with PBS, and fixed with 10% formalin.[6][7][18]
-
Staining: The fixed cells are stained with a working solution of Oil Red O.
-
Visualization: The cells are washed, and the intracellular lipid droplets, stained red, are visualized by light microscopy.[1]
Filipin Staining for Unesterified Cholesterol:
-
Cell Culture and Fixation: Cells are cultured and fixed as described for Oil Red O staining.
-
Staining: The fixed cells are incubated with a filipin staining solution.[4][19]
-
Visualization: The cells are washed and visualized using a fluorescence microscope with a UV filter. The filipin-cholesterol complexes will fluoresce.[1]
Apoptosis and Cell Cycle Analysis
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.
-
Staining: The cells are washed and resuspended in an Annexin V binding buffer, followed by incubation with FITC-conjugated Annexin V and PI.[20][21][22][23]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[1]
Propidium Iodide Staining for Cell Cycle Analysis:
-
Cell Treatment and Fixation: Following treatment with this compound, cells are harvested and fixed, typically with cold 70% ethanol.[24][25][26][27]
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a PI solution.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion
This compound is a valuable chemical probe for studying lipid metabolism and SREBP signaling. Its primary cellular target is SCAP, leading to the inhibition of SREBP activation and a subsequent reduction in lipogenesis and cholesterogenesis. However, researchers should be aware of its SCAP-independent effects, particularly when interpreting cellular phenotypes. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted cellular activities of this compound. A thorough understanding of its targets and mechanisms of action is crucial for its application in basic research and for the potential development of novel therapeutic strategies for metabolic diseases and cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tabaslab.com [tabaslab.com]
- 5. researchgate.net [researchgate.net]
- 6. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 7. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 19. zenodo.org [zenodo.org]
- 20. kumc.edu [kumc.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. protocols.io [protocols.io]
A Technical Guide to the Downstream Effects of SREBP Inhibition by Fatostatin
Executive Summary: Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis, orchestrating the synthesis of cholesterol and fatty acids. Their dysregulation is implicated in numerous pathologies, including metabolic diseases and cancer, making them a compelling therapeutic target. Fatostatin is a small molecule inhibitor that effectively blocks the activation of SREBPs. It achieves this by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the transit of the SREBP-SCAP complex from the endoplasmic reticulum to the Golgi apparatus.[1][2] This guide provides an in-depth exploration of the molecular and cellular consequences of SREBP inhibition by this compound, presenting quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for researchers and drug development professionals.
The SREBP Signaling Pathway
The SREBP family includes three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1 isoforms primarily regulate fatty acid synthesis, while SREBP-2 is the main regulator of cholesterol biosynthesis.[3][4] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane, where they form a complex with SCAP.
Under sterol-replete conditions, the SCAP protein binds to Insulin-induced gene (Insig) proteins, which retains the SREBP-SCAP complex within the ER.[5] When cellular sterol levels fall, SCAP undergoes a conformational change, dissociates from Insig, and escorts SREBP into COPII-coated vesicles for transport to the Golgi apparatus. In the Golgi, SREBP undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[3] This releases the N-terminal domain of SREBP, which is the mature, transcriptionally active form. This active fragment then translocates to the nucleus, binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, and activates their transcription.[3][6]
Caption: The SREBP activation pathway from ER to nucleus.
This compound: Mechanism of SREBP Inhibition
This compound is a diarylthiazole derivative that functions as a non-sterol SREBP inhibitor.[7] Its primary mechanism of action involves directly binding to the SCAP escort protein.[1][2][8] This binding event blocks the ER-to-Golgi translocation of the SREBP-SCAP complex, effectively preventing the proteolytic cleavage and subsequent activation of SREBP.[1][9] Studies indicate that this compound binds to a site on SCAP distinct from the sterol-binding domain, meaning its inhibitory action is independent of cellular sterol levels and occurs through an INSIG-independent mechanism.[1][9][10] By locking the SREBP precursor in the ER, this compound prevents the activation of both SREBP-1 and SREBP-2.[2][11]
References
- 1. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol regulatory element-binding proteins (SREBP) signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Initial Studies on Fatostatin in Prostate Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies investigating the efficacy and mechanism of action of Fatostatin in prostate cancer models. The information presented is collated from peer-reviewed research, offering a valuable resource for those involved in oncology drug discovery and development.
Executive Summary
This compound, a small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), has demonstrated significant anti-tumor activity in both androgen-responsive and androgen-insensitive prostate cancer cell lines. By disrupting the maturation and nuclear translocation of SREBPs, this compound effectively blocks the lipogenic and cholesterogenic pathways that are often upregulated in cancer cells. Furthermore, initial studies have revealed a dual mechanism of action in prostate cancer, where this compound also downregulates the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression. The subsequent sections of this guide provide detailed quantitative data from these initial studies, comprehensive experimental protocols, and visual representations of the key signaling pathways and workflows.
Quantitative Data on the Efficacy of this compound
The anti-tumor effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 2.1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Parameter | LNCaP (Androgen-Responsive) | C4-2B (Androgen-Insensitive) | Reference |
| Cell Viability (IC50, 72h) | 10.4 µM | 9.1 µM | [1] |
| Cell Cycle Arrest (48h) | Significant accumulation in G2/M phase | Significant accumulation in G2/M phase | [1] |
| % of Cells in G2/M (20 µM) | Data not explicitly quantified | Data not explicitly quantified | |
| Apoptosis (48h) | Increased Annexin V staining | Increased Annexin V staining | [1] |
| % of Late Apoptotic Cells (untreated) | 1.84% | 0.57% | [1] |
| % of Late Apoptotic Cells (20 µM) | 52.88% | 30.01% | [1] |
| Caspase-3/7 Activity (48h) | Dose-dependent increase | Dose-dependent increase | [1] |
Table 2.2: In Vivo Efficacy of this compound in a C4-2B Xenograft Model
| Parameter | Vehicle Control | This compound (15 mg/kg, i.p., 42 days) | Reference |
| Tumor Growth | Progressive tumor growth | Significantly smaller tumor volumes | [1] |
| Tumor Volume at Day 42 | Data not explicitly quantified | Data not explicitly quantified | |
| Serum PSA Levels | Elevated | Significantly reduced | [1] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the initial studies of this compound in prostate cancer models.
Cell Culture
-
Cell Lines: LNCaP (androgen-sensitive) and C4-2B (androgen-insensitive) prostate cancer cell lines were utilized.[1]
-
Culture Medium: Specific culture media for these cell lines were used as per standard protocols.
-
Seeding Densities:
-
For cell viability assays (96-well plates), a starting density of around 5,000 cells/well is a common practice.
-
For clonogenic assays (6-well plates), a low density of 200 cells per well was used.[2]
-
For Western blotting, cells are typically seeded in 6-well or 10-cm dishes to achieve 70-80% confluency before lysis.
-
Cell Viability Assay (MTS Assay)
-
Prostate cancer cells were seeded in 96-well plates.
-
After overnight incubation, cells were treated with a range of this compound concentrations or vehicle control for 72 hours.[1]
-
MTS reagent was added to each well and incubated for a specified period (typically 1-4 hours) at 37°C.
-
The absorbance was measured at 490 nm using a microplate reader to determine the percentage of viable cells relative to the vehicle control.
Clonogenic Assay
-
A base layer of 0.6% agarose in culture medium was solidified in 6-well plates.[1]
-
A top layer containing 200 cells suspended in 0.3% agarose and culture medium with various concentrations of this compound or vehicle was overlaid.[1][2]
-
Plates were incubated for 3 weeks to allow for colony formation.[1]
-
Colonies were stained with crystal violet and counted.
Cell Cycle Analysis
-
LNCaP and C4-2B cells were treated with different concentrations of this compound or vehicle for 48 hours.[1]
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Cells were treated with this compound or vehicle for 48 hours.[1]
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated in the dark.
-
The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Western Blot Analysis
-
Prostate cancer cells were treated with this compound or vehicle for the desired time points.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST.
-
The membrane was incubated with primary antibodies overnight at 4°C. Key primary antibodies used in initial studies include those against SREBP-1, SREBP-2, FASN, HMGCR, AR, PSA, Caspase-3, PARP, and β-actin (as a loading control).[1]
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Cell Invasion Assay
-
Boyden chamber inserts with an 8-µm pore size membrane were coated with Matrigel (a basement membrane matrix). A common coating concentration is 200-300 µg/mL.
-
Prostate cancer cells, pre-treated with this compound or vehicle, were seeded into the upper chamber in a serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
After incubation (typically 24-48 hours), non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
Invading cells on the lower surface of the membrane were fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Model
-
Athymic nude mice were subcutaneously injected with C4-2B prostate cancer cells (1 x 10^6 cells).[1]
-
When tumors reached a mean volume of 100 mm³, mice were randomized into treatment and control groups.[1]
-
The treatment group received daily intraperitoneal (i.p.) injections of this compound (15 mg/kg).[1]
-
The control group received daily i.p. injections of the vehicle (e.g., sterile PBS).[1]
-
Tumor volume was measured regularly (e.g., twice a week) using calipers. The formula V = 1/2 × length × width² was used to calculate tumor volume.[1]
-
At the end of the study (42 days), mice were euthanized, and tumors were excised and weighed. Blood samples were collected to measure serum PSA levels.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
References
Methodological & Application
Fatostatin in Cell Culture: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of fatostatin, a potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation, in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals investigating lipid metabolism, cancer biology, and related fields.
Introduction
This compound is a small molecule that effectively inhibits the SREBP pathway, a critical regulator of cellular lipid homeostasis. It functions by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of SREBPs from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3][4] This blockade inhibits the proteolytic cleavage and activation of SREBPs, leading to a downstream reduction in the transcription of genes involved in cholesterol and fatty acid biosynthesis.[1][5] Due to its ability to modulate lipid metabolism, this compound has emerged as a valuable tool for studying the role of lipogenesis in various physiological and pathological processes, including cancer.[1][5][6]
Mechanism of Action
This compound's primary mechanism of action involves the disruption of the SREBP maturation process. Inactive SREBP precursors are bound to SCAP in the ER membrane. Upon sterol depletion, the SREBP-SCAP complex is transported to the Golgi, where SREBPs are sequentially cleaved by Site-1 and Site-2 proteases to release the mature, transcriptionally active N-terminal domain. This domain then translocates to the nucleus and activates the transcription of target genes. This compound binds to SCAP at a site distinct from the sterol-binding domain, effectively locking the SREBP-SCAP complex in the ER and preventing its activation.[1][2][4]
Figure 1: Mechanism of action of this compound in the SREBP signaling pathway.
Quantitative Data Summary
The effective working concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific biological question being addressed. The following tables summarize reported working concentrations and IC50 values from various studies.
Table 1: this compound Working Concentrations in Different Cell Lines
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect |
| Ishikawa (Endometrial Cancer) | Viability (MTT) | 5 - 50 | 24, 48, 72 h | Dose- and time-dependent inhibition of viability[1] |
| HEC-1A (Endometrial Cancer) | Viability (MTT) | 2.5 - 20 | 24, 48, 72 h | Dose- and time-dependent inhibition of viability[1] |
| Ishikawa (Endometrial Cancer) | Colony Formation | 2.5, 5.0, 10.0 | 2 weeks | Inhibition of colony number and size[1] |
| HEC-1A (Endometrial Cancer) | Colony Formation | 0.625, 1.25, 2.5 | 2 weeks | Inhibition of colony number and size[1] |
| Ishikawa (Endometrial Cancer) | Western Blot | 10, 20, 40 | 24 h | Decreased nuclear SREBPs and downstream targets[1] |
| HEC-1A (Endometrial Cancer) | Western Blot | 2.5, 5.0, 10.0 | 24 h | Decreased nuclear SREBPs and downstream targets[1] |
| LNCaP (Prostate Cancer) | Western Blot | 0 - 20 | 24 h | Dose-dependent decrease in nuclear SREBP-1 and SREBP-2[5] |
| C4-2B (Prostate Cancer) | Western Blot | 0 - 20 | 24 h | Dose-dependent decrease in nuclear SREBP-1 and SREBP-2[5] |
| CHO-K1 | SREBP Activation | 20 | 20 h | Inhibition of SREBP2 activation[7][8] |
| DU145 (Prostate Cancer) | Proliferation | 0.1 - 1 | 3 days | Inhibition of serum-independent growth[2][3] |
| HeLa | Viability | 0 - 20 | 48 h | Dose-dependent increase in cell death[6] |
| HEK293 | Western Blot | 10, 20 | 44 h | Reduction of precursor SREBP1[9][10] |
| MCF-7 (Breast Cancer) | SREBP Translocation | 5 | 24 h | Blocked nuclear translocation of SREBP1 in lipid-depleted media[11] |
| A549 (Lung Cancer) | Viral Replication | 2 | 24 h | Reduction of virus-induced lipid droplets and viral replication[12] |
Table 2: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value (µM) | Incubation Time |
| Ishikawa (Endometrial Cancer) | Viability (MTT) | 17.96 | 72 h[1] |
| HEC-1A (Endometrial Cancer) | Viability (MTT) | 4.53 | 72 h[1] |
| Mammalian Cells | SCAP ER-to-Golgi Transport | 2.5 - 10 | Not Specified[2][3] |
| DU145 (Prostate Cancer) | Proliferation | 0.1 | 3 days[2][3] |
| HeLa | Viability | 2.11 | 48 h[6] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on endometrial cancer cells.[1]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 6,000-8,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is less than 0.1% (v/v). Include a vehicle control (DMSO only).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for SREBP Activation
This protocol is a general guideline based on reported methods.[1][5]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SREBP-1, anti-SREBP-2, anti-FASN, anti-HMGCR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Figure 2: General experimental workflow for studying the effects of this compound in cell culture.
Important Considerations
-
Solubility: this compound is soluble in DMSO and ethanol.[2][8] Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in the culture medium. It is crucial to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Line Specificity: The sensitivity to this compound can vary widely among different cell lines.[1] It is essential to perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental endpoint.
-
SREBP-Independent Effects: While this compound is a well-characterized SREBP inhibitor, some studies have reported SREBP-independent effects, such as the induction of endoplasmic reticulum stress and disruption of mitotic microtubule spindle assembly.[6][11][13] These off-target effects should be considered when interpreting experimental results.
-
Lipid-Depleted Serum: To specifically study the inhibition of SREBP activation under conditions of high SREBP activity, consider using lipid-depleted serum in your culture medium.[11]
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the SREBP pathway and lipid metabolism in various cellular processes. By carefully selecting the appropriate working concentration and experimental design, researchers can effectively utilize this compound to gain valuable insights into the complex interplay between lipid homeostasis and cell physiology.
Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific applications. Always refer to the relevant literature and safety data sheets before handling any chemical reagents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Displays High Antitumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SREBP2-dependent lipid droplet formation enhances viral replication and deteriorates lung injury in mice following IAV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fatostatin
Topic: Protocol for Dissolving Fatostatin in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a cell-permeable diarylthiazole derivative that acts as a specific inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation.[1][2][3][4] It functions by binding to the SREBP Cleavage-Activating Protein (SCAP), which prevents the translocation of the SREBP-SCAP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][4][5][6][7] This inhibition blocks the proteolytic cleavage and subsequent activation of SREBP-1 and SREBP-2, key transcription factors that regulate the synthesis of cholesterol and fatty acids.[8] Due to its role in downregulating lipogenesis, this compound is a valuable tool for studying metabolic diseases and has shown anti-proliferative effects in various cancer models.[8][9] This document provides a detailed protocol for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications.
Quantitative Data: Solubility and Storage
Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility. The following table summarizes key quantitative data for this compound. Note that solubility can vary between different salt forms (e.g., free base vs. hydrobromide) and is significantly impacted by the purity and water content of the DMSO used.[2][4]
| Parameter | Value | Source(s) |
| Molecular Weight | 294.41 g/mol (free base) | [1] |
| 375.33 g/mol (hydrobromide salt) | [3] | |
| Solubility in DMSO | Ranging from 7 mg/mL to 75 mg/mL. Common concentrations reported as: | |
| 7.0 mg/mL (18.65 mM as HBr salt) | [2] | |
| 10 mg/mL | [6] | |
| 20 mM (approx. 7.5 mg/mL as HBr salt) | [3][5] | |
| 70 mg/mL (237.76 mM) | [1] | |
| 75 mg/mL (254.74 mM) | [4] | |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year, or at -20°C for 1 to 6 months. | [1][4][6] |
| Note: Avoid repeated freeze-thaw cycles. |
Signaling Pathway Inhibition by this compound
This compound's primary mechanism of action involves the disruption of the SREBP activation pathway. The diagram below illustrates how this compound binds to SCAP, preventing its transport from the ER to the Golgi, thereby inhibiting the maturation of SREBP.
Caption: this compound inhibits the SREBP pathway by binding to SCAP.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 20 mM stock solution of this compound HBr (MW: 375.33 g/mol ) in DMSO. Adjust calculations accordingly if using the free base or a different concentration.
4.1. Materials
-
This compound hydrobromide powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator bath
4.2. Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.[10]
-
Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
4.3. Procedure for Preparing 20 mM Stock Solution
-
Calculate Required Mass: To prepare 1 mL of a 20 mM stock solution of this compound HBr (MW = 375.33 g/mol ):
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.020 mol/L) x (0.001 L) x (375.33 g/mol ) x (1000 mg/g) = 7.51 mg
-
-
Weigh this compound: Carefully weigh out 7.51 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolve the Compound:
-
Close the tube cap securely and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
If solubility is an issue, brief sonication in a water bath can be used to facilitate dissolution.[1]
-
-
Storage:
4.4. Protocol for Preparing Working Solutions for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.
-
Dilute in Culture Medium: Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Example: To make a 20 µM working solution in 1 mL of medium, add 1 µL of the 20 mM stock solution to 999 µL of medium (a 1:1000 dilution).
-
-
Control DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity or off-target effects.[11]
References
- 1. This compound | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound A | SREBP | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound induces ferroptosis through inhibition of the AKT/mTORC1/GPX4 signaling pathway in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
Fatostatin In Vivo Dosage and Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatostatin is a small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) signaling, a critical pathway in lipid metabolism and cellular growth. By binding to the SREBP cleavage-activating protein (SCAP), this compound prevents the translocation of SREBPs from the endoplasmic reticulum to the Golgi apparatus, thereby inhibiting their activation and the subsequent transcription of genes involved in cholesterol and fatty acid biosynthesis.[1][2][3] This mechanism has positioned this compound as a valuable tool for in vivo research in various disease models, including oncology, metabolic disorders, and inflammatory diseases. These application notes provide a comprehensive overview of reported in vivo dosages, administration protocols, and experimental workflows for utilizing this compound in mouse models.
Data Presentation: In Vivo Dosage and Administration of this compound in Mouse Models
The following tables summarize the quantitative data from various studies that have utilized this compound in mouse models.
| Mouse Model | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Frequency | Treatment Duration | Reference |
| Prostate Cancer Xenograft (C4-2B cells) | Nude Mice | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | 42 days | [4] |
| Obesity | ob/ob Mice (C57BL/6J background) | 30 mg/kg | Intraperitoneal (i.p.) injection | Not specified | Daily | 28 days | [5][6] |
| K/BxN Serum-Induced Arthritis | BALB/c | 0.6 mg in 80 µL | Intraperitoneal (i.p.) injection | DMSO | Daily | 3 days | [7] |
| Endometrial Carcinoma Xenograft | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
| Breast Cancer Xenograft (MCF-7 cells) | Athymic Mice | Not specified | Not specified | DMSO (control) | Daily | 16 days | [9] |
Note: The concentration of this compound for injection can vary. One study reported using a 150 µL injection volume for a 30 mg/kg dose.[5] Another study in an arthritis model used a fixed dose of 0.6 mg dissolved in 80 µL of DMSO.[7] Researchers should optimize the final injection volume based on their specific experimental needs and animal welfare guidelines.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is typically formulated for intraperitoneal injection. Due to its hydrophobic nature, it requires solubilization in a suitable vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH2O or Saline (0.9% NaCl)
-
Corn oil (alternative vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol for a DMSO/PEG300/Tween80/ddH2O Vehicle: [10]
-
Prepare a stock solution of this compound in DMSO. For example, a 30 mg/mL stock solution can be prepared.[10] Ensure the this compound is completely dissolved.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A suggested ratio is 50 µL of DMSO stock to 400 µL of PEG300.[10]
-
Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. A suggested ratio is 50 µL of Tween 80 to the above mixture.[10]
-
Mix again until the solution is clear.
-
Add sterile ddH2O or saline to reach the final desired concentration and volume. For example, add 500 µL of ddH2O to the above mixture to make a final volume of 1 mL.[10]
-
The final solution should be prepared fresh on the day of use.
Protocol for a Corn Oil Vehicle: [11]
-
Prepare a stock solution of this compound in DMSO (e.g., 80 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add corn oil to the tube. A suggested ratio is 50 µL of DMSO stock to 950 µL of corn oil.[11]
-
Mix thoroughly to ensure a homogenous suspension.
-
The mixed solution should be used immediately.
Protocol for a Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for establishing a xenograft tumor model and subsequent treatment with this compound.
Materials:
-
Cancer cells (e.g., C4-2B, MCF-7)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan blue solution
-
Hemocytometer
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Sterile syringes and needles (for cell injection and this compound administration)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Prepared this compound solution and vehicle control
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.[12]
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable volume of sterile PBS or serum-free medium.[12][13]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.[12]
-
Adjust the cell suspension to the desired concentration for injection (e.g., 3.0 x 10^6 cells in 300 µL).[12]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[12]
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., ~50–60 mm³). This may take 1-3 weeks.[12]
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal injection.
-
Follow the predetermined dosing schedule (e.g., daily).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight of the mice regularly to assess toxicity.[4]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC, qRT-PCR) to assess the expression of SREBP target genes like FASN and HMGCR.[4][14]
-
Collect blood samples for analysis of relevant biomarkers (e.g., serum PSA in prostate cancer models).[4][14]
-
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action: Inhibition of the SREBP Pathway
Caption: this compound inhibits SREBP signaling by binding to SCAP.
General Experimental Workflow for In Vivo this compound Studies
Caption: A generalized workflow for in vivo studies using this compound.
Concluding Remarks
This compound is a potent and specific inhibitor of the SREBP pathway, making it an invaluable research tool for investigating the role of lipid metabolism in various pathological conditions. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies using this compound in mouse models. It is crucial to note that dosages and treatment regimens may require optimization depending on the specific mouse model, strain, and experimental objectives. Adherence to institutional animal care and use guidelines is paramount throughout all experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 7. This compound ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the development of endometrial carcinoma in endometrial carcinoma cells and a xenograft model by targeting lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes: Recommended Cell Lines for Studying Fatostatin's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatostatin is a small molecule inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical signaling cascade that governs the homeostasis of cholesterol and fatty acids.[1][2][3] By binding to the SREBP cleavage-activating protein (SCAP), this compound effectively blocks the transport of SREBPs from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3][4] This inhibition prevents the proteolytic cleavage and activation of SREBPs, leading to a downstream reduction in the transcription of genes involved in lipogenesis and cholesterogenesis.[2][3][5] Consequently, this compound has emerged as a valuable tool for investigating lipid metabolism and as a potential therapeutic agent for various diseases, including cancer and metabolic disorders.[3][5]
These application notes provide a comprehensive guide to selecting appropriate cell lines for studying the multifaceted effects of this compound. The recommendations are tailored for researchers investigating its mechanism of action, anti-cancer properties, and impact on lipid metabolism.
Mechanism of Action: The SREBP Signaling Pathway
The SREBP signaling pathway is a central regulator of cellular lipid metabolism. Inactivated SREBP precursors reside in the ER membrane, bound to SCAP. When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi. There, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. The liberated N-terminal domain, the mature SREBP, then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription.[6][7] this compound disrupts this process by binding to SCAP, preventing its exit from the ER.[2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity | PLOS One [journals.plos.org]
- 7. Therapeutic strategies targeting SREBP transcription factors: an update to 2024 – ScienceOpen [scienceopen.com]
Application Notes and Protocols for Western Blot Analysis of SREBP Activation after Fatostatin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze the effect of Fatostatin on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). This compound is a well-characterized inhibitor of the SREBP pathway, making it a valuable tool for studying lipid metabolism and developing therapeutics for diseases such as cancer and metabolic disorders.
Introduction
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids. SREBPs are synthesized as inactive precursors (~125 kDa) bound to the endoplasmic reticulum (ER) membrane. For activation, the SREBP-SCAP complex translocates from the ER to the Golgi apparatus. In the Golgi, SREBPs are sequentially cleaved by proteases to release an active N-terminal fragment (~60-70 kDa). This mature form then translocates to the nucleus to activate the transcription of lipogenic genes.[1][2][3]
This compound is a small molecule that inhibits SREBP activation by binding to the SREBP cleavage-activating protein (SCAP).[4][5] This binding event blocks the transport of the SREBP-SCAP complex from the ER to the Golgi, thereby preventing the proteolytic cleavage and subsequent activation of SREBPs.[4][6] This results in a decrease in the levels of the mature, nuclear form of SREBP.[6][7][8] Western blotting is a crucial technique to monitor this inhibition by observing the changes in the levels of both the precursor and mature forms of SREBP.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SREBP signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for the Western blot analysis.
Caption: SREBP signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for Western blot analysis of SREBP.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293, or a cell line relevant to your research) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). A dose-response experiment is recommended (e.g., 0, 5, 10, 20 µM).[6]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[7]
II. Preparation of Cell Lysates
For optimal detection of both the precursor (membrane-bound) and mature (nuclear) forms of SREBP, it is recommended to prepare whole-cell lysates.
-
Cell Harvesting:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Lysis:
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each well/dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Collection:
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
IV. Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Mix an equal volume of protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-12% gradient or 8% SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
-
Image Acquisition:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
The following table summarizes the expected quantitative changes in SREBP levels following this compound treatment, as determined by densitometric analysis of Western blot bands. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
| Treatment Group | This compound Concentration (µM) | Precursor SREBP (~125 kDa) Level (Relative to Control) | Mature SREBP (~68 kDa) Level (Relative to Control) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Low Dose | 5 | May show slight or no significant change[6] | Significant decrease[7] |
| Medium Dose | 10 | May show slight increase[10] | Strong decrease[6][7] |
| High Dose | 20 | May show a more pronounced increase[10] | Very strong decrease / undetectable[6][7] |
Troubleshooting
-
No or weak SREBP signal:
-
Ensure sufficient protein loading.
-
Check the primary and secondary antibody dilutions and incubation times.
-
Confirm the activity of the ECL substrate.
-
-
High background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Non-specific bands:
-
Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration).
-
Use a more specific primary antibody.
-
-
Difficulty in detecting the mature form of SREBP:
-
The mature form can be transient and present at lower levels. Consider using a nuclear extraction protocol to enrich for this form.
-
Ensure the use of protease inhibitors during sample preparation to prevent degradation.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-SREBP1 antibody [2A4] Mouse monoclonal (ab3259) | Abcam [abcam.com]
- 10. This compound ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Sample Preparation [sigmaaldrich.com]
Application Notes and Protocols for Fatostatin in Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fatostatin, a potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation, in preclinical xenograft cancer models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction to this compound
This compound is a small molecule that inhibits the SREBP pathway, which is crucial for the synthesis of cholesterol and fatty acids, essential components for rapidly proliferating cancer cells.[1][2][3] By binding to the SREBP cleavage-activating protein (SCAP), this compound prevents the transport of SREBPs from the endoplasmic reticulum to the Golgi apparatus, thereby inhibiting their activation.[3][4][5] This disruption of lipid metabolism leads to cancer cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[2][6][7] this compound has demonstrated significant anti-tumor activity in various cancer models, including prostate, breast, and lung cancer.[6][8][9][10]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the SREBP signaling pathway. This leads to a downstream reduction in the expression of genes involved in lipogenesis and cholesterogenesis. Additionally, in some cancer types like prostate cancer, this compound has been shown to suppress androgen receptor (AR) signaling.[6][11] Some studies also suggest that this compound can inhibit cancer cell proliferation by affecting mitotic microtubule spindle assembly.[1][12]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various xenograft studies investigating the anti-tumor effects of this compound.
Table 1: this compound Efficacy in Prostate Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Administration | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings | Reference |
| C4-2B | Athymic nu/nu male | 30 mg/kg, i.p. | 6 weeks | Significant inhibition | Markedly decreased serum PSA levels.[6][7] | [6][7] |
Table 2: this compound Efficacy in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Administration | Treatment Duration | Tumor Weight Reduction (%) | Key Findings | Reference |
| MCF-7 | Athymic | Daily administration | 16 days | ~50% | Increased apoptosis (cleaved PARP) and decreased proliferation (Ki67).[13] | [13] |
Table 3: this compound Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Administration | Treatment Duration | Tumor Volume Reduction | Key Findings | Reference |
| PC-9 (SREBP-2 overexpressing) | Nude | 10 mg/kg and 30 mg/kg, i.p. daily | 29 days | Significant reduction with 30 mg/kg dose | Dose-dependent inhibition of tumor growth. | [10] |
Experimental Protocols
The following are detailed protocols for conducting a xenograft study with this compound.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft tumor model.
Materials:
-
Cancer cell line of interest (e.g., C4-2B, MCF-7)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), Trypsin-EDTA
-
Matrigel (or similar basement membrane matrix)
-
Syringes and needles (e.g., 27-gauge)
-
Immunocompromised mice (e.g., athymic nu/nu)
-
Calipers
Procedure:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio) at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).
-
Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, begin measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: V = 0.5 x length x width^2.[6]
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[6][10]
This compound Preparation and Administration
Materials:
-
This compound HBr
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile saline or ddH2O
Preparation of Dosing Solution (Example):
-
For a 30 mg/kg dose in a 20g mouse, the required dose is 0.6 mg.
-
A common vehicle formulation is 7.5% DMSO in saline.[14]
-
Alternatively, a stock solution of this compound in DMSO can be prepared. For administration, the stock can be diluted in a vehicle such as PEG300 and Tween80 in saline. For example, a working solution can be made by mixing a 30 mg/mL DMSO stock with PEG300, followed by the addition of Tween80 and finally ddH2O.[2]
-
Ensure the final solution is clear and administer immediately.
Administration:
-
Administer this compound or the vehicle control to the respective groups via intraperitoneal (i.p.) injection.[2][10][14]
Monitoring and Endpoint Analysis
Procedure:
-
Continue to monitor tumor volume and mouse body weight throughout the study.[6][10]
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot or qRT-PCR analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Collect blood samples for analysis of relevant biomarkers (e.g., PSA in prostate cancer models).[6]
Immunohistochemistry (IHC) for Proliferation and Apoptosis
Procedure:
-
Paraffin-embed the formalin-fixed tumor tissues and cut thin sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved PARP).[7][13]
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the staining.
Western Blot Analysis
Procedure:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest, such as SREBP-1, SREBP-2, FASN, HMGCR, AR, and PSA.[6][7]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.[6][7]
Concluding Remarks
This compound presents a promising therapeutic strategy for cancers that are dependent on de novo lipogenesis. These application notes and protocols provide a framework for the preclinical evaluation of this compound in xenograft models. Researchers should optimize these protocols based on their specific cancer model and experimental objectives. Careful monitoring of animal health and adherence to institutional animal care and use guidelines are paramount for successful and ethical in vivo research.
References
- 1. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces pro- and anti-apoptotic lipid accumulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin and the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Fatostatin solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fatostatin, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is practically insoluble in water. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1][2][3][4] Ethanol can also be used, though DMSO is more common.[2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]
Q2: How do I prepare a this compound stock solution?
To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO. Gently vortex or sonicate the solution to ensure it is fully dissolved. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low, typically less than 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, a slightly higher DMSO concentration might be necessary to maintain this compound solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Pre-warming Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous medium drop-wise while vortexing or stirring to ensure rapid and even dispersion.
-
Use of Surfactants or Co-solvents: For in vivo preparations, formulations often include surfactants like Tween-80 and co-solvents like PEG300 to improve solubility and stability in aqueous solutions.[1][3] These may be adaptable for certain in vitro experiments, but their compatibility with your specific cell type and assay must be validated.
Q4: What is the mechanism of action of this compound?
This compound is an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[1][2][3][5][6] It functions by binding to the SREBP Cleavage-Activating Protein (SCAP), which is an escort protein for SREBPs.[1][2][3][6] This binding event blocks the translocation of the SREBP-SCAP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2][3][6] Consequently, the proteolytic cleavage and activation of SREBP-1 and SREBP-2 are inhibited, leading to a downstream reduction in the transcription of genes involved in fatty acid and cholesterol biosynthesis.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. Low-quality or hydrated DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous (moisture-free) DMSO.[3] 2. Gently warm the solution (e.g., to 37°C) and vortex or sonicate until the powder is completely dissolved. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or medium. | 1. Exceeded aqueous solubility limit. 2. Rapid change in solvent polarity. | 1. Decrease the final concentration of this compound in the aqueous medium. 2. Perform a multi-step serial dilution. 3. Add the this compound stock solution slowly while vortexing the aqueous medium. |
| Cloudiness or precipitate appears in the cell culture plate after incubation. | 1. Delayed precipitation of this compound. 2. Interaction with components in the serum or medium. | 1. Reduce the final concentration of this compound. 2. Decrease the incubation time if experimentally feasible. 3. Consider using a serum-free or reduced-serum medium for the duration of the treatment, if appropriate for your cells. |
| Inconsistent experimental results. | 1. Incomplete dissolution of stock solution. 2. Degradation of this compound in solution. | 1. Visually inspect your stock solution for any undissolved particles before each use. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
Quantitative Data Summary
This compound Solubility
| Solvent | Concentration | Molar Equivalent | Source |
| DMSO | 38 mg/mL | 101.24 mM | |
| DMSO | 75 mg/mL | 254.74 mM | [3] |
| DMSO | ≥27 mg/mL | 91.71 mM | [1] |
| DMSO | 70 mg/mL | 237.76 mM | [2] |
| DMSO | 10 mg/mL | - | [4] |
| Ethanol | 10 mg/mL | - | |
| Ethanol | 3 mg/mL | - | |
| Water | Insoluble | - |
Note: The molecular weight of this compound HBr (375.33 g/mol ) and this compound free base (294.41 g/mol ) can vary, which will affect molar calculations.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are stable for at least one year at -80°C and for one month at -20°C.[3]
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
To minimize precipitation, prepare an intermediate dilution of the stock solution in cell culture medium if a high final concentration is desired.
-
Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium to achieve the final desired treatment concentration. It is critical to add the stock solution to the medium while gently vortexing or swirling to ensure rapid mixing.
-
Use the freshly prepared working solution immediately to treat your cells.
Visualizations
Caption: this compound's mechanism of action in the SREBP signaling pathway.
Caption: Experimental workflow for using this compound in cell-based assays.
References
Troubleshooting inconsistent results in Fatostatin experiments
Welcome to the technical support center for Fatostatin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this SREBP inhibitor. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of sterol regulatory element-binding protein (SREBP) activation.[1][2][3] It functions by binding to the SREBP cleavage-activating protein (SCAP), which prevents the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4][5] This inhibition of translocation prevents the proteolytic cleavage and activation of SREBPs (both SREBP-1 and SREBP-2), leading to a downstream reduction in the transcription of genes involved in fatty acid and cholesterol biosynthesis.[5][6]
Q2: I am not seeing the expected decrease in lipogenesis in my cells. What could be the reason?
Several factors could contribute to a lack of effect on lipogenesis:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment (e.g., an IC50 determination for cell viability or a direct measure of SREBP target gene expression) to identify the optimal concentration for your specific cell type.[7]
-
Cell Line-Specific Resistance: Some cell lines may be less sensitive to this compound due to a variety of factors, including differences in metabolic pathways or drug efflux pump expression.
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[2][3] Prepare fresh dilutions for your experiments from a stable stock.
-
SCAP-Independent Effects: In some cellular contexts, the primary effects of this compound may not be mediated through SREBP inhibition.[4][8][9] It has been reported to have off-target effects, such as inducing general ER-to-Golgi transport delay.[4][8]
Yes, G2/M cell cycle arrest is a documented effect of this compound in several cancer cell lines, including prostate and endometrial cancer cells.[5][6][10] Interestingly, some research suggests that this G2/M arrest can be independent of SREBP inhibition and may be due to this compound affecting mitotic microtubule spindle assembly.[11] Therefore, this phenotype is not necessarily an anomalous result.
Q4: I observed an increase in lipid droplet accumulation after this compound treatment, which is counterintuitive. Why might this be happening?
While this compound is known to inhibit lipogenesis, under certain conditions, it can paradoxically lead to lipid accumulation. This has been observed in some breast cancer cell lines and is thought to be a result of endoplasmic reticulum (ER) stress rather than a direct effect of SREBP inhibition.[7] This highlights the importance of considering the broader cellular context and potential off-target effects of this compound.
Q5: What are the best practices for storing and handling this compound?
To ensure the stability and efficacy of this compound, follow these guidelines:
-
Storage of Powder: Store the solid compound at -20°C for long-term stability.[12]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[12][13] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.[2][3]
-
Working Solutions: For cell-based assays, dilute the stock solution to the final working concentration in your cell culture medium immediately before use. For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[1]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of SREBP-1 Cleavage in Western Blots
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 1 µM to 20 µM) to determine the optimal concentration for inhibiting SREBP-1 cleavage in your specific cell line. The IC50 for SREBP inhibition has been reported to be between 2.5 and 10 µM in CHO cells.[4] |
| Incorrect Timing of Treatment | Optimize the incubation time with this compound. A time course experiment (e.g., 6, 12, 24 hours) can help identify the point of maximum inhibition of SREBP-1 processing.[6] |
| Degraded this compound | Use a fresh aliquot of this compound stock solution that has not been subjected to multiple freeze-thaw cycles. If in doubt, purchase a new batch of the compound. |
| High Basal SREBP Activation | Ensure your cells are in a state where the SREBP pathway is active and can be inhibited. This may involve culturing cells in lipid-depleted serum. |
| Antibody Issues | Verify the specificity and optimal dilution of your SREBP-1 antibody. Include positive and negative controls in your Western blot experiment. |
Issue 2: High Variability in Cell Viability/Proliferation Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density across all wells and experiments. Over- or under-confluent cells can respond differently to treatment. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells to account for any solvent-induced toxicity. |
| This compound Solubility Issues | When preparing working solutions, ensure that the this compound is fully dissolved in the medium and does not precipitate. Sonication may aid in the dissolution of the stock solution.[13] |
| SCAP-Independent Cytotoxicity | Be aware that this compound can induce cell death through mechanisms independent of SREBP, such as mitotic catastrophe.[11] This may lead to different dose-response curves than expected from SREBP inhibition alone. |
| Assay Incubation Time | The duration of the viability assay can influence the results. Optimize the incubation time with this compound (e.g., 24, 48, 72 hours) to capture the desired biological effect.[5] |
Experimental Protocols
Protocol 1: Western Blot for SREBP-1 Processing
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) in fresh medium for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer for nuclear and cytoplasmic fractionation to separate the precursor (pSREBP-1) and mature nuclear (nSREBP-1) forms.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for SREBP-1. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The precursor form will be in the cytoplasmic fraction, and the mature form in the nuclear fraction.[6]
Protocol 2: Oil Red O Staining for Lipid Droplet Accumulation
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound or vehicle control.
-
Fixation: After treatment, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Wash the fixed cells with water.
-
Incubate with 60% isopropanol for 5 minutes.
-
Allow the isopropanol to evaporate completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash thoroughly with water.
-
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Microscopy: Mount the coverslips onto microscope slides and visualize the lipid droplets (stained red) using a light microscope.[14]
Visualizations
Caption: Mechanism of this compound action on the SREBP signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, SREBP (Sterol regulatory binding protein) transcription factors activation. (CAS 125256-00-0) | Abcam [abcam.com]
- 13. This compound | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 14. This compound Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fatostatin Treatment for SREBP Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fatostatin to inhibit Sterol Regulatory Element-Binding Protein (SREBP) activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the SREBP pathway.[1][2][3] It functions by directly binding to the SREBP Cleavage-Activating Protein (SCAP).[1][4][5] This binding event blocks the transport of the SCAP-SREBP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][3][4][6] Consequently, the sequential proteolytic cleavage of SREBP by Site-1 Protease (S1P) and Site-2 Protease (S2P) in the Golgi is prevented.[1][4] This inhibition ultimately leads to a decrease in the nuclear, active form of SREBP and a subsequent reduction in the transcription of SREBP target genes involved in lipid biosynthesis.[3][7][8]
Q2: What is a typical starting concentration and treatment duration for this compound?
The optimal concentration and duration of this compound treatment are cell-type dependent and should be determined empirically. However, based on published studies, a good starting point is a concentration range of 2.5 µM to 20 µM.[1][9] The half-maximal inhibitory concentration (IC50) has been reported to be between 2.5 and 10 µM in mammalian cells.[1][5]
For time-course experiments, significant inhibition of SREBP processing can be observed as early as 6 hours.[10] However, treatments of 24 to 72 hours are commonly used to observe downstream effects on gene expression, protein levels, and cellular phenotypes.[3][7][10]
Q3: How can I confirm that this compound is effectively inhibiting the SREBP pathway in my experiment?
Several methods can be employed to verify the efficacy of this compound treatment:
-
Western Blotting: A hallmark of SREBP inhibition is the accumulation of the precursor form of SREBP (pSREBP) in the membrane fraction and a corresponding decrease in the mature, nuclear form (nSREBP) in the nuclear fraction.[3][7][8][10]
-
qRT-PCR: Analyze the mRNA levels of well-established SREBP target genes. A significant downregulation of genes such as HMGCS1, HMGCR, FASN, and SCD-1 indicates successful SREBP inhibition.[1][3][7]
-
Reporter Assays: Utilize a luciferase reporter construct driven by a promoter containing Sterol Response Elements (SREs). A decrease in luciferase activity upon this compound treatment indicates reduced SREBP transcriptional activity.[8]
-
Lipid Staining: Staining with dyes like Oil Red O or Filipin can qualitatively or quantitatively assess changes in intracellular lipid droplets and cholesterol, respectively.[7][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in nuclear SREBP or target gene expression. | Suboptimal this compound concentration: The concentration may be too low for your specific cell line. | Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 30 µM) to determine the optimal IC50.[1][3] |
| Insufficient treatment duration: The incubation time may be too short to observe the desired effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[10] | |
| Poor this compound solubility or stability: The compound may not be properly dissolved or may have degraded. | Prepare fresh stock solutions of this compound in DMSO and ensure it is fully dissolved before diluting in culture medium.[2] Store stock solutions at -80°C for long-term stability.[5] | |
| High levels of cell death or unexpected phenotypes. | Off-target effects: this compound has been reported to have SCAP-independent effects on cell proliferation and may cause a general delay in ER-to-Golgi transport.[1] It can also induce G2/M cell cycle arrest.[2][10] | Lower the this compound concentration to the minimum effective dose. Include appropriate controls, such as a known SREBP inhibitor with a different mechanism (e.g., PF-429242), to distinguish between SREBP-specific and off-target effects.[1] Consider if the observed phenotype aligns with known off-target effects. |
| Variability between experiments. | Inconsistent cell culture conditions: Differences in cell density, passage number, or serum conditions can affect SREBP activity and the response to this compound. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use a consistent lot and concentration of serum. |
| Inaccurate quantification of results: Errors in protein or RNA quantification can lead to misleading results. | Use reliable quantification methods (e.g., BCA assay for protein, spectrophotometry for RNA) and appropriate loading controls for Western blots (e.g., β-actin, GAPDH, Lamin B1) and housekeeping genes for qRT-PCR.[7][10] |
Data Presentation
Table 1: Summary of Effective this compound Concentrations and Treatment Durations in Various Cell Lines
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| CHO | 2.5 - 20 µM | 16 - 20 hours | Inhibition of SREBP target gene expression and SREBP processing. | [1][8] |
| HEK293 | 2.5 - 20 µM | 16 - 44 hours | Inhibition of SREBP processing and SREBP1 precursor accumulation. | [1][11] |
| LNCaP & C4-2B (Prostate Cancer) | 5 - 20 µM | 6 - 72 hours | Decreased nuclear SREBP-1/2, G2/M arrest, and apoptosis. | [7][10] |
| Ishikawa & HEC-1A (Endometrial Cancer) | 2.5 - 40 µM | 24 - 72 hours | Decreased nuclear SREBPs, cell viability, and invasion. | [3][6] |
| PTM & HTM (Trabecular Meshwork) | 20 µM | 24 hours | Decreased nuclear SREBP-1/2. | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of SREBP-1/2 Processing
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Measure protein concentration of both fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from the nuclear and membrane fractions onto separate SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against SREBP-1 or SREBP-2 overnight at 4°C. Ensure the antibody can detect both precursor and mature forms.
-
Use Lamin B1 as a loading control for the nuclear fraction and Calnexin or another ER-resident protein for the membrane fraction.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Protocol 2: qRT-PCR Analysis of SREBP Target Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control as described above.
-
Harvest cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for your target genes (e.g., HMGCR, FASN, SCD1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Perform qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
References
- 1. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fatostatin-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the SREBP inhibitor, Fatostatin.
Troubleshooting Guide
This guide provides solutions to common issues observed during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of unexpected cell death at low this compound concentrations. | High sensitivity of the cell line: Some cell lines are inherently more sensitive to perturbations in lipid metabolism or off-target effects of this compound. | 1. Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal concentration range. 2. Reduce incubation time: Shorter exposure to this compound may reduce cytotoxicity while still allowing for the observation of effects on SREBP signaling. 3. Optimize cell density: Ensure that cells are seeded at an optimal density. Low-density cultures can be more susceptible to cytotoxic agents.[1][2] |
| Inconsistent results and high variability between replicates. | Experimental variability: This can arise from uneven cell seeding, pipetting errors, or issues with the cytotoxicity assay itself. | 1. Ensure homogenous cell suspension: Mix cells thoroughly before seeding to ensure an equal number of cells in each well. 2. Use appropriate controls: Include vehicle-only (e.g., DMSO) controls, untreated controls, and a positive control for cytotoxicity. 3. Check for assay interference: Some compounds can interfere with the readout of cytotoxicity assays (e.g., MTT). Run a control with this compound in cell-free medium to check for direct chemical reactions with the assay reagents.[3] |
| Cytotoxicity is masking the desired metabolic effects of SREBP inhibition. | Apoptosis Induction: this compound is known to induce caspase-dependent apoptosis.[4] | 1. Co-treatment with a pan-caspase inhibitor: Use a pan-caspase inhibitor such as Z-VAD-FMK to block apoptosis and assess the underlying metabolic changes. A starting concentration of 20-50 µM Z-VAD-FMK is often used, but should be optimized for your cell line.[5][6] Add the inhibitor at the same time as this compound.[5] 2. Analyze early time points: Measure metabolic endpoints before the onset of significant apoptosis. |
| Cell death is observed even in cell lines lacking SCAP, the primary target of this compound. | Off-target effects: this compound has been shown to have SCAP-independent effects, including inhibition of tubulin polymerization and general disruption of ER-to-Golgi transport.[7][8] | 1. Consider alternative SREBP inhibitors: If SCAP-specific inhibition is desired, consider using other inhibitors like Betulin or PF-429242, which may have different off-target profiles.[7] 2. Lipid supplementation: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with lipids (e.g., cholesterol and oleate). However, note that this may not rescue off-target effects.[8] |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different cellular processes measured: MTT assays measure metabolic activity, which can be affected by factors other than cell death. LDH assays measure membrane integrity, a more direct marker of cytotoxicity. | 1. Use a multi-assay approach: Combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH or a fluorescent dye-based method) to get a more complete picture of this compound's effects. 2. Direct cell counting: Use trypan blue exclusion and a hemocytometer or an automated cell counter to directly quantify viable and non-viable cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound's primary mechanism of action is the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) activation. It binds to the SREBP cleavage-activating protein (SCAP), preventing the transport of SREBPs from the endoplasmic reticulum (ER) to the Golgi. This blockage inhibits the proteolytic cleavage and activation of SREBPs, leading to a downregulation of genes involved in fatty acid and cholesterol synthesis. The resulting disruption in lipid metabolism can lead to cell cycle arrest, primarily at the G2/M phase, and induction of caspase-dependent apoptosis.[4][9]
Q2: Are there off-target effects of this compound that contribute to cytotoxicity?
A2: Yes, several studies have reported SCAP-independent, off-target effects of this compound. These include the inhibition of tubulin polymerization, which disrupts microtubule spindle formation and can lead to mitotic catastrophe.[7] Additionally, this compound may cause general inhibition of ER-to-Golgi transport and induce ER stress.[8][10] These off-target effects can contribute to the observed cytotoxicity, especially at higher concentrations.
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: You can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, which is characteristic of late apoptotic and necrotic cells. This method allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Q4: Can I rescue my cells from this compound-induced cytotoxicity?
A4: In some cases, it may be possible to partially rescue cells. If the cytotoxicity is primarily due to the inhibition of lipogenesis, supplementation of the culture medium with lipids like cholesterol and oleic acid might alleviate the effects.[8] If apoptosis is the main driver of cell death, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can be effective.[5] However, rescue may not be possible if the cytotoxicity is dominated by off-target effects.
Q5: How does this compound's cytotoxicity compare to other SREBP inhibitors?
A5: this compound, Betulin, and PF-429242 are all inhibitors of the SREBP pathway but have different mechanisms and off-target effects. While all can lead to a reduction in cell viability, this compound has been shown to possess unique antimitotic properties due to its effect on tubulin polymerization, which is not observed with Betulin or PF-429242.[7] The cytotoxic potency of each inhibitor will vary depending on the cell line.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Ishikawa | Endometrial Carcinoma | 72 | 17.96 | [4] |
| HEC-1A | Endometrial Carcinoma | 72 | 4.53 | [4] |
| LNCaP | Prostate Cancer | 72 | 10.4 | [9] |
| C4-2B | Prostate Cancer | 72 | 9.1 | [9] |
| HeLa | Cervical Cancer | 48 | 2.11 | [7] |
| MCF-7 | Breast Cancer (ER+) | >144 | ~5 | [10] |
| T47D | Breast Cancer (ER+) | >144 | ~5 | [10] |
| MDA-MB-231 | Breast Cancer (ER-) | >144 | >40 | [10] |
| BT20 | Breast Cancer (ER-) | >144 | >40 | [10] |
| CHO-K1 | Hamster Ovary | 20 | 5.6 | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound and controls as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
Annexin V/PI Apoptosis Assay
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
FACS tubes
-
Centrifuge
Procedure:
-
Seed and treat cells with this compound and controls in culture dishes or plates.
-
After incubation, harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound inhibits SREBP signaling by binding to SCAP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sketchviz.com [sketchviz.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Fatostatin's Effects on ER-to-Golgi Transport
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to control for the off-target effects of Fatostatin on general Endoplasmic Reticulum (ER)-to-Golgi transport.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound's primary mechanism is the inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. It directly binds to the SREBP Cleavage-Activating Protein (SCAP)[1][2][3]. This binding event blocks the transport of the SREBP-SCAP complex from the ER to the Golgi apparatus, which is a necessary step for the proteolytic cleavage and activation of SREBPs[2][3][4]. Consequently, this compound inhibits the transcription of genes involved in lipid and cholesterol synthesis[3].
Q2: Does this compound have known off-target effects?
A2: Yes. Studies have demonstrated that this compound has off-target effects, most notably the general inhibition or delay of ER-to-Golgi protein transport[1][2][5][6]. This effect is independent of its action on SCAP. Evidence for this includes the observation that this compound inhibits the growth of cells lacking SCAP and that its growth-inhibitory effects cannot be rescued by the addition of exogenous lipids[1][2][5].
Q3: How significant is this compound's effect on general ER-to-Golgi transport?
A3: The effect is significant enough to warrant specific controls in experiments. For example, in a kinetic pulse-chase assay using the model secretory protein Vesicular Stomatitis Virus Glycoprotein (VSVG), this compound treatment led to a roughly 50% decrease in the amount of Endo H-resistant VSVG after a 20-minute chase period, indicating a severe delay in its transport from the ER to the Golgi[1].
Q4: Why is it critical to control for this compound's general transport effects?
A4: Controlling for these effects is crucial for data interpretation. If you are studying a protein that requires ER-to-Golgi transport for its function or processing, this compound could inhibit your protein of interest nonspecifically. Without proper controls, you might mistakenly attribute this inhibition to a specific, SREBP-related pathway rather than the general delay in secretion. This is especially critical in drug development and mechanism-of-action studies where target specificity is paramount.
Troubleshooting Guides
Issue 1: My protein of interest, which is unrelated to lipid metabolism, shows reduced processing/secretion with this compound treatment. How can I verify the cause?
Answer: This is a common issue stemming from this compound's SCAP-independent effects. To dissect the specific versus general transport effects, you must run a parallel control experiment that monitors a well-characterized, constitutively transported cargo protein.
-
Recommended Action: Perform a trafficking assay using a model protein like VSVG. If this compound delays the transport of both your protein of interest and VSVG to a similar extent, the effect is likely due to a general block in ER-to-Golgi transport. If only your protein is affected, the mechanism may be more specific.
Issue 2: What are the best experimental systems to use as a control for general ER-to-Golgi trafficking?
Answer: Several robust systems can be used to monitor general protein transport. The choice depends on the equipment and cell lines available in your lab.
-
VSVG Trafficking Assay: The temperature-sensitive VSVG-tsO45 mutant is a widely used tool. At a restrictive temperature (e.g., 40°C), the protein is misfolded and retained in the ER. Shifting to a permissive temperature (e.g., 32°C) allows it to fold correctly and traffic synchronously to the Golgi and beyond[7]. You can measure its arrival in the Golgi by observing the acquisition of resistance to Endoglycosidase H (Endo H) digestion[1][7].
-
RUSH System: The Retention Using Selective Hooks (RUSH) system provides a more modern and versatile approach. A cargo protein is fused to a streptavidin-binding peptide and co-expressed with an ER-localized hook protein fused to streptavidin. The cargo is retained in the ER until biotin is added, which competitively displaces the hook, leading to a synchronous wave of cargo release from the ER[7][8].
-
Live-Cell Imaging with Fluorescent Reporters: Using cargo proteins tagged with fluorescent markers (e.g., GFP) allows for real-time visualization of ER-to-Golgi transport[9][10][11]. This can be combined with temperature blocks or the RUSH system.
Issue 3: How do I interpret the results from my control trafficking assay?
Answer: The interpretation relies on comparing the transport kinetics of your protein of interest with the transport kinetics of the control cargo (e.g., VSVG) under vehicle vs. This compound treatment.
-
Scenario A: Both your protein and the control cargo show delayed transport.
-
Scenario B: The control cargo is transported normally, but your protein's transport is delayed.
-
Scenario C: Transport of both proteins is delayed, but the effect on your protein is significantly stronger.
Data Presentation
Quantitative data from control experiments should be summarized for clear comparison.
Table 1: Example Data - Effect of this compound on ER-to-Golgi Transport Rate of VSVG (Based on findings from Shao et al., JLR 2016)[1]
| Treatment | Chase Time (min) | % Endo H-Resistant VSVG (Transported to Golgi) |
| Vehicle (DMSO) | 0 | < 5% |
| Vehicle (DMSO) | 20 | ~ 80% |
| This compound (20 µM) | 0 | < 5% |
| This compound (20 µM) | 20 | ~ 40% |
Table 2: Example Data - Comparing Inhibitor Specificity on Protein Transport
| Treatment | Protein of Interest (% Inhibition) | VSVG Control (% Inhibition) | SREBP Target Gene Expression (% Inhibition) |
| This compound (20 µM) | 55% | 50% | 95% |
| Hypothetical Specific SCAP Inhibitor | 5% | 2% | 98% |
Experimental Protocols
Protocol 1: VSVG Trafficking Assay via Pulse-Chase and Endo H Digestion
This protocol assesses the rate of ER-to-Golgi transport by measuring the conversion of the VSVG glycoprotein from its high-mannose, Endo H-sensitive form in the ER to its complex, Endo H-resistant form after processing in the Golgi.
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., CHO or HEK293) and allow them to adhere. Treat cells with this compound (e.g., 20 µM) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Infection/Transfection: Infect cells with VSV or transfect with a plasmid expressing VSVG. For temperature-sensitive VSVG-tsO45, maintain cells at a restrictive temperature (40°C) to accumulate the protein in the ER.
-
Starvation & Pulse Labeling: Starve cells in methionine/cysteine-free medium. Pulse-label the cells with ³⁵S-methionine/cysteine for a short period (e.g., 10 minutes) to label newly synthesized proteins, including VSVG.
-
Chase: Wash away the radioactive medium and add complete medium containing an excess of unlabeled methionine and cysteine (the "chase"). If using VSVG-tsO45, shift the cells to a permissive temperature (32°C) to initiate transport. Collect cell lysates at various time points (e.g., 0, 15, 30, 60 minutes).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate VSVG from the lysates using a specific antibody.
-
Endo H Digestion: Divide each immunoprecipitated sample into two aliquots. Treat one with Endoglycosidase H (Endo H) and leave the other untreated as a control.
-
SDS-PAGE & Autoradiography: Resolve the samples by SDS-PAGE. The Endo H-sensitive form (ER-resident) will migrate faster after digestion, while the Endo H-resistant form (Golgi-processed) will not show a shift in mobility.
-
Quantification: Quantify the intensity of the bands corresponding to the Endo H-sensitive and resistant forms at each time point using a phosphorimager or densitometry. Calculate the percentage of VSVG that has become Endo H-resistant.
Protocol 2: Synchronized Transport using the RUSH System
This protocol uses the RUSH system to achieve a highly synchronized release of cargo from the ER, allowing for precise measurement of transport kinetics.
Methodology:
-
Transfection: Co-transfect cells with two plasmids: one encoding the ER hook (e.g., KDEL-streptavidin) and another encoding the reporter cargo (e.g., SBP-GFP-GalT).
-
Cell Culture & Treatment: After allowing for protein expression, treat the cells with this compound or a vehicle control.
-
Synchronized Release: Initiate synchronous transport by adding biotin (e.g., 40 µM) to the culture medium.
-
Analysis (Fixed or Live-Cell):
-
Immunofluorescence (Fixed): Fix cells at various time points after biotin addition. Stain with antibodies against a Golgi marker (e.g., GM130). Quantify the colocalization of the GFP-tagged cargo with the Golgi marker over time using fluorescence microscopy.
-
Live-Cell Imaging: Image the cells in real-time using a confocal microscope equipped with an environmental chamber. Track the movement of the GFP-tagged cargo from its initial ER pattern to its accumulation in the juxtanuclear Golgi region.
-
-
Quantification: Measure the fluorescence intensity of the cargo in the Golgi region relative to the total cellular fluorescence at each time point to determine the transport rate.
Visualizations and Workflows
Caption: this compound's on-target (SREBP-SCAP) and off-target (general cargo) effects.
Caption: Experimental workflow for the VSVG pulse-chase and Endo H digestion assay.
Caption: Logical flow diagram for interpreting experimental results.
References
- 1. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Assays in Mammalian Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live cell assays to identify regulators of ER to Golgi trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell assays to identify regulators of ER-to-Golgi trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ER-to-Golgi Transport in HeLa Cells Displays High Resilience to Ca2+ and Energy Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fatostatin in Cancer Cell Line Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Fatostatin in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1][2] It directly binds to the SREBP Cleavage-Activating Protein (SCAP), preventing the transport of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][3] This inhibition blocks the proteolytic cleavage and activation of SREBPs (SREBP-1 and SREBP-2), which are critical transcription factors for genes involved in fatty acid and cholesterol biosynthesis.[4][5] Consequently, this compound treatment leads to a reduction in the expression of lipogenic genes such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR).[4][5]
Q2: What are the expected phenotypic effects of this compound on cancer cells?
Treatment of sensitive cancer cell lines with this compound typically results in:
-
Inhibition of cell proliferation: this compound has been shown to suppress the growth of various cancer cell lines.[4][6]
-
Cell cycle arrest: It commonly induces a G2/M phase cell cycle arrest.[2][6][7]
-
Induction of apoptosis: this compound can trigger programmed cell death, often confirmed by increased caspase-3/7 activity and PARP cleavage.[2][4][6]
-
Reduced cell migration and invasion: A decrease in the migratory and invasive potential of cancer cells has also been reported.[4][6]
Q3: Are there any known off-target effects or SREBP-independent mechanisms of this compound?
Yes, several studies have reported effects of this compound that may be independent of its action on the SREBP pathway:
-
Inhibition of tubulin polymerization: this compound can interfere with mitotic microtubule spindle assembly, contributing to its observed G2/M arrest and anti-proliferative effects.[7][8]
-
Induction of ER stress: In some breast cancer cell lines, this compound has been shown to cause an accumulation of lipids, leading to endoplasmic reticulum stress.[9]
-
General inhibition of ER-to-Golgi transport: There is evidence that this compound might delay the transport of other proteins from the ER to the Golgi, not just the SREBP-SCAP complex.[3]
Q4: What are the potential mechanisms of resistance to this compound?
Cancer cell lines can exhibit resistance to this compound through several mechanisms:
-
Activation of alternative signaling pathways: The PI3K/Akt/mTORC1 pathway can promote SREBP1 expression and may confer resistance.[10]
-
Downstream effectors: Resistance may not be due to a lack of SREBP inhibition but rather to alterations in downstream cellular processes that bypass the need for de novo lipogenesis.[11]
-
Drug efflux pumps: While not explicitly detailed for this compound in the provided results, overexpression of multidrug resistance transporters is a common mechanism of drug resistance in cancer cells.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No significant decrease in cell viability or proliferation after this compound treatment. | 1. Cell line is resistant to this compound. 2. Suboptimal concentration or incubation time. 3. Incorrect drug preparation or storage. | 1. Confirm SREBP pathway inhibition: Perform Western blot for nuclear SREBP-1/2 or qRT-PCR for SREBP target genes (e.g., FASN, HMGCR).[5][7] If the pathway is inhibited but no phenotype is observed, the cell line may be resistant. 2. Dose-response and time-course experiments: Test a range of this compound concentrations (e.g., 1-20 µM) and incubation times (e.g., 24, 48, 72 hours).[2] 3. Verify drug activity: Use a sensitive, positive control cell line (e.g., LNCaP, C4-2B prostate cancer cells) to confirm the biological activity of your this compound stock.[4] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent drug preparation. 3. Cell passage number. | 1. Standardize protocols: Ensure consistent cell seeding density, media composition, and serum concentration. 2. Prepare fresh drug dilutions: Prepare this compound working solutions fresh from a DMSO stock for each experiment.[6] 3. Use low-passage cells: High-passage number cells can exhibit altered phenotypes and drug responses. |
| Observed G2/M arrest but no apoptosis. | 1. Cell line-specific response. 2. Insufficient drug concentration or exposure time to induce apoptosis. | 1. Confirm G2/M arrest: Use flow cytometry to analyze the cell cycle distribution.[2][4] 2. Increase concentration/time: Titrate the this compound concentration upwards or increase the incubation time and re-assess apoptosis using Annexin V/PI staining or caspase activity assays.[2][4] |
| Unexpected lipid accumulation after treatment. | Induction of ER stress and altered lipid metabolism. | This has been observed in some breast cancer cell lines and may be a part of this compound's mechanism of action in certain contexts, potentially involving the accumulation of ceramides and triacylglycerides.[9] Further investigation into the lipid composition may be warranted. |
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| DU145 | Prostate Cancer | ~0.1 | 72 | [1] |
| HeLa | Cervical Cancer | 2.11 | 48 | [7] |
| Ishikawa | Endometrial Carcinoma | 17.96 | 72 | [2] |
| HEC-1A | Endometrial Carcinoma | 4.53 | 72 | [2] |
Experimental Protocols
Protocol 1: Assessment of SREBP Pathway Inhibition by Western Blot
-
Cell Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Protein Extraction: Harvest cells and perform nuclear and cytoplasmic fractionation to separate the precursor and nuclear forms of SREBP.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against the N-terminal of SREBP-1 or SREBP-2, FASN, and HMGCR overnight at 4°C. Use β-actin or Lamin B1 as loading controls for total and nuclear fractions, respectively.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system. A decrease in the nuclear form of SREBP and its downstream targets (FASN, HMGCR) indicates pathway inhibition.[5]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point (e.g., 48 hours).[4]
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][4]
Visualizations
Caption: this compound's mechanism of action on the SREBP signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces pro- and anti-apoptotic lipid accumulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The roles and mechanisms of SREBP1 in cancer development and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of SREBP1 sensitizes cells to death ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unmasking Fatostatin's True Impact: A Guide to Validating On-Target Effects with SCAP-Null Cell Lines
For researchers and drug development professionals investigating lipid metabolism and oncology, the small molecule Fatostatin has emerged as a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. It achieves this by directly binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi.[1][2][3][4] This guide provides a comparative analysis of experimental approaches to validate this compound's on-target effects, with a critical focus on the use of SCAP-null cell lines to dissect its SCAP-dependent and independent activities.
This guide will delve into the experimental data demonstrating this compound's mechanism of action and its off-target effects. We will also explore alternative SREBP pathway inhibitors and provide detailed protocols for key validation experiments.
The Critical Role of SCAP-Null Cell Lines in Target Validation
A fundamental challenge in drug development is distinguishing on-target from off-target effects. For a compound like this compound, which is designed to inhibit a specific protein (SCAP), the ideal control is a cellular system lacking that target. The advent of CRISPR-Cas9 genome editing has made the generation of such SCAP-null cell lines a routine yet powerful tool for validating drug specificity.[5]
The central hypothesis is straightforward: if this compound's effects are solely mediated by SCAP, then SCAP-null cells should be resistant to the compound. However, experimental evidence paints a more nuanced picture.
This compound's Dual Personality: On-Target SCAP Inhibition and Off-Target Growth Arrest
Studies have conclusively shown that while this compound does inhibit the SREBP pathway via SCAP, its anti-proliferative effects are, to a significant extent, independent of this interaction.[1][6][7][8] This was elegantly demonstrated by comparing the half-maximal inhibitory concentration (IC50) of this compound in wild-type versus SCAP-null cell lines.
| Cell Line | Genotype | This compound IC50 (µM) | Reference |
| HEK293 | Wild-Type | ~10 | [9] |
| HEK293 | SCAP-null | ~10 | [9] |
| Pa03c | Wild-Type | Not specified | [9] |
| Pa03c | SCAP-null | Not specified (similar to wild-type) | [9] |
| CHO | Wild-Type | 2.5 - 10 | [9] |
As the data indicates, this compound inhibits the growth of both wild-type and SCAP-null HEK293 cells with a similar IC50 of approximately 10 µM.[9] This strongly suggests that a significant portion of its growth-inhibitory effect is not mediated through its intended target, SCAP. Further investigations have revealed that this compound can nonspecifically impair the general transport of proteins from the ER to the Golgi apparatus.[1][6][7][8]
Visualizing the SREBP Pathway and this compound's Mechanism
To understand this compound's on-target mechanism, it is crucial to visualize the SREBP signaling pathway.
Caption: SREBP pathway and points of inhibition.
Experimental Workflow for Validation
A robust workflow is essential for validating the on-target effects of this compound. This involves the generation of SCAP-null cell lines, followed by comparative functional assays.
Caption: Experimental workflow for validation.
Alternative SREBP Pathway Inhibitors
To provide a comprehensive comparison, it is useful to consider other molecules that inhibit the SREBP pathway through different mechanisms.
| Inhibitor | Mechanism of Action | Reference |
| This compound | Directly binds to SCAP, preventing its ER-to-Golgi transport.[1][2] | [1],[2] |
| Betulin | A pentacyclic triterpenoid that enhances the interaction between SCAP and INSIG, promoting the retention of the SREBP-SCAP complex in the ER.[1][2][7] | [1],[2],[7] |
| Xanthohumol | A prenylated flavonoid that is thought to impair the incorporation of the SCAP-SREBP complex into COPII transport vesicles by binding to the Sec23/24 subunit.[8][10] | [10],[8] |
Detailed Experimental Protocols
Generation of SCAP-Null Cell Lines using CRISPR-Cas9
This protocol provides a general framework for generating SCAP-null cell lines. Specifics will need to be optimized for the cell line of interest.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting early exons of the SCAP gene to increase the likelihood of generating a knockout. Use online design tools to minimize off-target effects.
-
Vector Construction: Clone the designed gRNA sequences into a suitable expression vector that also contains the Cas9 nuclease. A vector with a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) is recommended for enriching transfected cells.
-
Transfection: Transfect the chosen cell line with the Cas9/gRNA expression vector(s) using a high-efficiency transfection reagent or electroporation.
-
Selection and Clonal Isolation:
-
If using a selectable marker, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection to eliminate untransfected cells.
-
If using a fluorescent reporter, use fluorescence-activated cell sorting (FACS) to isolate single, fluorescently-positive cells into individual wells of a 96-well plate.
-
Alternatively, perform limiting dilution to seed single cells into 96-well plates.
-
-
Expansion and Screening: Expand the single-cell clones and screen for SCAP knockout.
-
Western Blot: Lyse a portion of the cells from each clone and perform a Western blot using an antibody specific for SCAP. The absence of a band corresponding to SCAP indicates a potential knockout.
-
Genomic DNA Sequencing: Extract genomic DNA from the potential knockout clones. PCR amplify the region of the SCAP gene targeted by the gRNAs and sequence the amplicons to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
-
Validation: Once knockout clones are confirmed, further validate the loss of SCAP function by assessing the expression of SREBP target genes (e.g., HMGCS1, FASN) under sterol-depleted and sterol-replete conditions. In SCAP-null cells, the expression of these genes should be low and unresponsive to changes in sterol levels.
Cell Proliferation Assay (MTS Assay)
This protocol measures cell viability and proliferation in response to this compound treatment.
-
Cell Seeding: Seed wild-type and SCAP-null cells into 96-well plates at a predetermined optimal density for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
ER-to-Golgi Transport Assay (VSVG Trafficking)
This assay assesses the general integrity of the secretory pathway.
-
Cell Transfection: Transfect cells with a plasmid encoding a temperature-sensitive variant of the Vesicular Stomatitis Virus G protein tagged with a fluorescent protein (e.g., VSVG-tsO45-GFP). At the restrictive temperature (e.g., 40°C), the protein is misfolded and retained in the ER.
-
Incubation at Restrictive Temperature: Incubate the transfected cells at the restrictive temperature for a sufficient time to allow for expression and ER accumulation of the VSVG protein.
-
Treatment and Temperature Shift: Treat the cells with this compound or a vehicle control. Shift the cells to the permissive temperature (e.g., 32°C) to allow for the refolding and transport of the VSVG protein out of the ER.
-
Live-Cell Imaging or Fixed-Cell Immunofluorescence:
-
Live-Cell Imaging: Monitor the movement of the fluorescently tagged VSVG protein from the ER to the Golgi in real-time using a confocal microscope.
-
Fixed-Cell Immunofluorescence: At different time points after the temperature shift, fix the cells and perform immunofluorescence staining for the VSVG protein and a Golgi marker (e.g., GM130).
-
-
Analysis: Quantify the colocalization of the VSVG protein with the Golgi marker at different time points. A delay in the appearance of the VSVG protein in the Golgi in this compound-treated cells compared to control cells indicates a general impairment of ER-to-Golgi transport.[1][6][7][8]
Conclusion
The use of SCAP-null cell lines is an indispensable tool for the rigorous validation of this compound's on-target effects. The experimental evidence clearly demonstrates that while this compound effectively inhibits the SCAP-SREBP pathway, its anti-proliferative activity is largely SCAP-independent and likely due to a general disruption of ER-to-Golgi transport. This highlights the critical importance of employing appropriate genetic controls in drug development to fully understand a compound's mechanism of action and potential off-target liabilities. Researchers investigating this compound or other SREBP pathway inhibitors should incorporate SCAP-null cell lines into their experimental design to ensure the accurate interpretation of their findings.
References
- 1. SREBP Processing Inhibitor, Betulin The SREBP Processing Inhibitor, Betulin, also referenced under CAS 473-98-3, controls the biological activity of SCAP (SREBP cleavage activating protein). This small molecule/inhibitor is primarily used for Cell Signaling applications. | 473-98-3 [sigmaaldrich.com]
- 2. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Xanthohumol Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthohumol Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PMC [pmc.ncbi.nlm.nih.gov]
Fatostatin vs. Statins: A Comparative Guide to their Anti-Cancer Proliferation Effects
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified lipid biosynthesis as a critical pathway for tumor growth and survival. This has brought two classes of lipid-modulating compounds to the forefront of cancer research: fatostatin and statins. While both interfere with lipid metabolism, they do so through distinct mechanisms, leading to differential effects on cancer cell proliferation. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual pathway representations.
Executive Summary
This compound , a synthetic compound, targets the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of lipogenesis and cholesterogenesis. By binding to the SREBP cleavage-activating protein (SCAP), this compound prevents the transport of SREBPs from the endoplasmic reticulum to the Golgi, thereby inhibiting their processing into active transcription factors. This blockade leads to a downstream reduction in the expression of numerous genes involved in fatty acid and cholesterol synthesis.
Statins , on the other hand, are a well-established class of drugs that act as competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway. This inhibition not only depletes intracellular cholesterol but also reduces the levels of crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These intermediates are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key signaling molecules in cancer cell proliferation and survival.
Quantitative Comparison of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and various statins in different cancer cell lines as reported in the literature. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 2.11 | |
| Ishikawa | Endometrial Carcinoma | 17.96 (72h) | |
| HEC-1A | Endometrial Carcinoma | 4.53 (72h) | |
| DU145 | Prostate Cancer | ~0.1 (3 days) | |
| LNCaP | Prostate Cancer | Not explicitly stated, but proliferation was suppressed | |
| C4-2B | Prostate Cancer | Not explicitly stated, but proliferation was suppressed | |
| MCF-7 | Breast Cancer (ER+) | Lower than ER- cells | |
| T47D | Breast Cancer (ER+) | Lower than ER- cells | |
| MDA-MB-231 | Breast Cancer (ER-) | Higher than ER+ cells | |
| BT20 | Breast Cancer (ER-) | Higher than ER+ cells |
Table 2: IC50 Values of Various Statins in Different Cancer Cell Lines
| Statin | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Simvastatin | A549 | Non-small-cell Lung Cancer | 50 | |
| Atorvastatin | A549 | Non-small-cell Lung Cancer | 150 | |
| Pravastatin | A549 | Non-small-cell Lung Cancer | 150 | |
| Fluvastatin | A549 | Non-small-cell Lung Cancer | 170 | |
| Rosuvastatin | A549 | Non-small-cell Lung Cancer | 200 | |
| Lovastatin | A549 | Non-small-cell Lung Cancer | 200 | |
| Simvastatin | DoTc2 4510 | Cervical Carcinoma | >50 (48h & 72h) | |
| Atorvastatin | DoTc2 4510 | Cervical Carcinoma | >50 (48h & 72h) | |
| Simvastatin | A-375 | Malignant Melanoma | <6.25 (48h & 72h) | |
| Atorvastatin | A-375 | Malignant Melanoma | >50 (48h & 72h) | |
| Simvastatin | A-673 | Ewing's Sarcoma | <6.25 (48h & 72h) | |
| Atorvastatin | A-673 | Ewing's Sarcoma | >50 (48h & 72h) | |
| Simvastatin | HUH-7 | Hepatocellular Carcinoma | >100 (48h & 72h) | |
| Atorvastatin | HUH-7 | Hepatocellular Carcinoma | >100 (48h & 72h) | |
| Simvastatin | MCF-7 | Breast Cancer | ~25 (72h) | |
| Atorvastatin | MCF-7 | Breast Cancer | ~50 (72h) | |
| Cerivastatin | MDA-MB-231 | Breast Cancer | <1 µM | |
| Pitavastatin | MDA-MB-231 | Breast Cancer | <1 µM | |
| Fluvastatin | MDA-MB-231 | Breast Cancer | <1 µM | |
| Atorvastatin | MDA-MB-231 | Breast Cancer | ~1.5 µM | |
| Simvastatin | MDA-MB-231 | Breast Cancer | ~2 µM | |
| Lovastatin | MDA-MB-231 | Breast Cancer | ~2.5 µM | |
| Rosuvastatin | MDA-MB-231 | Breast Cancer | >10 µM | |
| Pravastatin | MDA-MB-231 | Breast Cancer | >10 µM | |
| Cerivastatin | A172 | Glioblastoma | <1 µM | |
| Pitavastatin | A172 | Glioblastoma | <1 µM | |
| Fluvastatin | A172 | Glioblastoma | <1 µM | |
| Atorvastatin | A172 | Glioblastoma | ~1.5 µM | |
| Simvastatin | A172 | Glioblastoma | ~2 µM | |
| Lovastatin | A172 | Glioblastoma | ~2.5 µM | |
| Rosuvastatin | A172 | Glioblastoma | >10 µM | |
| Pravastatin | A172 | Glioblastoma | >10 µM |
Signaling Pathways
The distinct mechanisms of action of this compound and statins are best understood by visualizing their respective signaling pathways.
Caption: this compound's mechanism of action.
Caption: Statins' mechanism of action.
Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to evaluate the anti-proliferative effects of this compound and statins.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and/or statins of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound or statins (typically a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound or statins for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for longer periods.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting data on a linear scale.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
Caption: A typical experimental workflow.
Conclusion
Both this compound and statins demonstrate significant anti-proliferative effects against a range of cancer cell lines, albeit through different mechanisms of action. This compound's targeted inhibition of the SREBP pathway represents a novel strategy to disrupt cancer cell lipid metabolism. Statins, in addition to their cholesterol-lowering effects, impact crucial signaling pathways through the inhibition of protein prenylation. The choice between these agents for further pre-clinical and clinical investigation may depend on the specific cancer type, its metabolic dependencies, and the potential for combination therapies. The data and protocols presented in this guide offer a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these compounds in oncology.
A Comparative Analysis of Fatostatin and Other SCAP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway presents a promising therapeutic avenue for a range of metabolic diseases and cancers. Central to this pathway is the SREBP Cleavage-Activating Protein (SCAP), a chaperone protein that escorts SREBPs from the endoplasmic reticulum (ER) to the Golgi for activation. Inhibiting SCAP is a key strategy to downregulate lipid biosynthesis. This guide provides a comparative overview of Fatostatin and other notable SCAP inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the SCAP-SREBP Axis
The SREBP signaling pathway is a critical regulator of cellular lipid homeostasis. In quiescent cells, SCAP binds to SREBP in the ER membrane. Upon cellular demand for lipids, the SCAP/SREBP complex is transported to the Golgi apparatus, where SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). The cleaved, active form of SREBP then translocates to the nucleus to activate the transcription of genes involved in cholesterol and fatty acid synthesis.
SCAP inhibitors primarily function by preventing the ER-to-Golgi translocation of the SCAP/SREBP complex. This guide focuses on three such inhibitors: this compound, Betulin, and Xanthohumol.
-
This compound is a synthetic diarylthiazole derivative that directly binds to SCAP, thereby blocking its transport to the Golgi.[1][2] This inhibition is independent of the sterol-sensing domain of SCAP and does not require the INSIG proteins, which are also involved in retaining the SCAP/SREBP complex in the ER.[2][3]
-
Betulin , a naturally occurring pentacyclic triterpenoid, also inhibits SREBP maturation by inducing the interaction between SCAP and INSIG, effectively retaining the complex in the ER.[4][5]
-
Xanthohumol , a prenylated flavonoid found in hops, has been shown to inhibit SREBP activation, although its direct interaction with SCAP is less characterized compared to this compound and Betulin.[6] Some studies suggest it may also interact with COPII proteins involved in vesicular transport.[6]
Performance Comparison of SCAP Inhibitors
The following table summarizes the available quantitative data on the potency of this compound, Betulin, and Xanthohumol in inhibiting the SREBP pathway. It is important to note that the reported IC50 values are from different cell-based assays and may not be directly comparable.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | SCAP/SREBP Activation | SREBP target gene expression | Mammalian cells | 2.5 - 10 µM | [1][2] |
| Cell Viability | CellTiter-Glo | HeLa | 2.11 µM | [4] | |
| Cell Viability | Proliferation Assay | LNCaP & C4-2B | 10.4 µM & 9.1 µM | [7] | |
| Betulin | SREBP Inactivation | Necroptosis Rescue | HT-29 | 2 µM (significant rescue) | |
| Cell Viability | MTT/SRB Assay | Various Cancer Lines | 2 - 5 µM (derivatives) | [8][9] | |
| Xanthohumol | Cell Viability | MTT Assay | K562 | 4.43 µM (72h) | [10] |
| Cell Viability | SRB Assay | Various Cancer Lines | 4.78 - 6.7 µM (24h) | [11] |
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Key Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the characterization of SCAP inhibitors.
SCAP ER-to-Golgi Transport Assay (Immunofluorescence)
This assay visually tracks the subcellular localization of SCAP to determine if an inhibitor blocks its transport from the ER to the Golgi.[12]
Materials:
-
CHO/GFP-SCAP stable cell line or other suitable cells transiently transfected with a tagged SCAP construct.
-
Glass coverslips.
-
Cell culture medium.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody against a Golgi marker (e.g., GM130).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the SCAP inhibitor at various concentrations for a specified time. Include positive (e.g., sterol-depleted media) and negative (e.g., high sterol media) controls.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with the blocking solution for 1 hour.
-
Incubate with the primary antibody against the Golgi marker diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of SCAP (e.g., GFP signal) and the Golgi marker using a fluorescence microscope. In inhibited cells, SCAP will be retained in a pattern consistent with ER localization, while in control cells, it will co-localize with the Golgi marker.
SREBP Cleavage Assay (Western Blot)
This assay assesses the processing of SREBP from its precursor form to its mature, nuclear form. A reduction in the mature form indicates inhibition of the pathway.
Materials:
-
Cell line of interest.
-
SCAP inhibitor.
-
Cell lysis buffer for nuclear and cytoplasmic fractionation.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the N-terminus of SREBP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells and treat with the SCAP inhibitor.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation to separate the precursor (membrane-bound) and mature (nuclear) forms of SREBP.
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against SREBP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the band corresponding to the mature, nuclear form of SREBP indicates inhibition.
SCAP Direct Binding Assay
This assay determines the direct interaction between an inhibitor and purified SCAP protein.
Materials:
-
Purified recombinant SCAP protein (or a specific domain).
-
Inhibitor compound (radiolabeled or with a tag for detection).
-
Assay buffer.
-
Method for separating bound from unbound inhibitor (e.g., nickel-charged chromatography for His-tagged SCAP, size-exclusion chromatography, or filter binding assay).[13]
-
Detection system appropriate for the inhibitor's label (e.g., scintillation counter for radiolabeling).
Procedure (Example using His-tagged SCAP and radiolabeled inhibitor):
-
Incubate purified His-tagged SCAP with the radiolabeled inhibitor in the assay buffer for a specified time to allow binding to reach equilibrium.
-
Pass the incubation mixture through a nickel-charged chromatography column. The His-tagged SCAP and any bound inhibitor will be retained by the column.
-
Wash the column with the assay buffer to remove any unbound inhibitor.
-
Elute the SCAP-inhibitor complex from the column using an elution buffer (e.g., containing imidazole).
-
Quantify the amount of radiolabeled inhibitor in the eluate using a scintillation counter.
-
Perform competition experiments with an unlabeled inhibitor to determine binding specificity and calculate binding affinity (Kd).
SREBP Reporter Gene Assay
This cell-based assay measures the transcriptional activity of SREBP, providing a functional readout of the entire pathway's activation or inhibition.[14][15]
Materials:
-
Host cell line (e.g., HEK293).
-
Reporter plasmid containing a luciferase gene driven by a promoter with SREs (Sterol Regulatory Elements).
-
Transfection reagent.
-
SCAP inhibitor.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the host cells with the SRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, treat the cells with the SCAP inhibitor at various concentrations.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. A decrease in this ratio indicates inhibition of SREBP transcriptional activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying sterol--regulated ER--to--Golgi transport of SREBP cleavage--activating protein using immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity | PLOS One [journals.plos.org]
Fatostatin Treatment Effectively Downregulates SREBP Target Genes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fatostatin's efficacy in downregulating Sterol Regulatory Element-Binding Protein (SREBP) target genes, with supporting experimental data and protocols. This guide also contrasts this compound with other known SREBP inhibitors.
This compound is a well-documented inhibitor of the SREBP pathway, a critical signaling cascade that governs lipid homeostasis. By binding to the SREBP cleavage-activating protein (SCAP), this compound effectively blocks the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus. This inhibition prevents the proteolytic cleavage and activation of SREBPs, ultimately leading to the downregulation of their target genes involved in cholesterol and fatty acid synthesis.
Comparative Efficacy of SREBP Inhibitors
Experimental evidence demonstrates that this compound significantly reduces the expression of key SREBP target genes. A comparative study in HeLa cells treated for 24 hours showed that this compound, Betulin, and PF-429242 all effectively inhibit the expression of genes involved in lipogenesis and cholesterogenesis.[1]
| Target Gene | This compound | Betulin | PF-429242 |
| FASN | Significant Downregulation | Significant Downregulation | Significant Downregulation |
| SCD1 | Significant Downregulation | Significant Downregulation | Significant Downregulation |
| HMGCR | Significant Downregulation | Significant Downregulation | Significant Downregulation |
| HMGCS | Significant Downregulation | Significant Downregulation | Significant Downregulation |
| Table 1: Comparative Downregulation of SREBP Target Genes. This table summarizes the observed effects of this compound and other SREBP inhibitors on the mRNA expression of key target genes in HeLa cells. "Significant Downregulation" indicates a marked decrease in gene expression as observed in comparative studies.[1] |
Quantitative Downregulation of SREBP Target Genes by this compound
In prostate cancer cell lines (LNCaP and C4-2B), treatment with this compound for 24 hours resulted in a dose-dependent decrease in the mRNA levels of several SREBP target genes. The data underscores this compound's potent and specific inhibitory effect on the SREBP pathway.
| Target Gene | Cell Line | Fold Change vs. Control (at optimal concentration) |
| ACL | LNCaP, C4-2B | Significant Decrease |
| FASN | LNCaP, C4-2B | Significant Decrease |
| SCD-1 | LNCaP, C4-2B | Significant Decrease |
| HMGCS1 | LNCaP, C4-2B | Significant Decrease |
| HMGCR | LNCaP, C4-2B | Significant Decrease |
| MVK | LNCaP, C4-2B | Significant Decrease |
| MVD | LNCaP, C4-2B | Significant Decrease |
| LDLR | LNCaP, C4-2B | Significant Decrease |
| Table 2: Quantitative mRNA Expression Analysis of SREBP Target Genes Following this compound Treatment. This table presents the significant downregulation of SREBP target genes in prostate cancer cells after 24-hour treatment with this compound, as measured by qRT-PCR. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HeLa, LNCaP, or C4-2B cells are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then diluted in the culture medium to the desired final concentration (e.g., 5-20 µM).
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or a vehicle control (DMSO) and incubated for the desired duration (e.g., 24 or 48 hours).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression levels of SREBP target genes (e.g., FASN, SCD-1, HMGCR, HMGCS1) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The expression of target genes is normalized to a housekeeping gene (e.g., GAPDH or β-actin). The fold change in gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SREBP-1, SREBP-2, or their downstream targets (e.g., FASN, HMGCR).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, with a loading control like β-actin or GAPDH used for normalization.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: SREBP signaling pathway and the inhibitory action of this compound.
References
Side-by-Side Analysis of Fatostatin and Betulin on Lipid Metabolism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent inhibitors of lipid metabolism, Fatostatin and Betulin. Both compounds target the sterol regulatory element-binding protein (SREBP) pathway, a critical regulator of cholesterol and fatty acid synthesis, but through distinct mechanisms. This guide dissects their performance based on available experimental data, details the methodologies for key experiments, and visualizes the underlying biological pathways and workflows.
At a Glance: Key Differences and Mechanisms of Action
This compound and Betulin both effectively inhibit the activation of SREBPs, transcription factors that are central to lipid homeostasis. However, their modes of action diverge at the molecular level. This compound directly binds to the SREBP cleavage-activating protein (SCAP), preventing its transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] This blockade is independent of the insulin-induced gene (Insig) proteins. In contrast, Betulin also interacts with SCAP but does so in a manner that promotes the interaction between SCAP and Insig.[3] This enhanced binding retains the SCAP-SREBP complex in the ER, thereby preventing SREBP activation.
dot
Caption: Mechanism of Action of this compound and Betulin.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro effects of this compound and Betulin on SREBP inhibition and lipid synthesis. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Inhibition of SREBP Activation
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | CHO-K1 cells | SREBP2 activation (luciferase reporter) | 5.6 µM | [4] |
| This compound | Mammalian cells | ER-to-Golgi transport of SCAP | 2.5 - 10 µM | [4] |
| Betulin | Rat hepatocytes (CRL-1601) | SREBP proteolytic activation | 1 - 13.55 µM |
Table 2: Inhibition of Cholesterol and Fatty Acid Synthesis
| Compound | Cell Line | Effect | Concentration | % Inhibition | Reference |
| Betulin | Rat hepatocytes (CRL-1601) | Cholesterol Synthesis | 13.55 µM | ~70% | |
| Betulin | Rat hepatocytes (CRL-1601) | Fatty Acid Synthesis | 13.55 µM | ~55% |
In Vivo Efficacy in Animal Models
Animal studies have demonstrated the potential of both this compound and Betulin to ameliorate dyslipidemia and related metabolic disorders.
Table 3: In Vivo Effects on Lipid Metabolism
| Compound | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| This compound | ob/ob mice | Not specified | Not specified | Blocked increases in body weight, blood glucose, and hepatic fat accumulation. | [5] |
| This compound | Male C57BL/6J mice on a Western-type diet | Not specified | 4 weeks | Reduced body, adipose tissue, and liver weights; lowered total cholesterol and liver triglycerides. | [6] |
| Betulin | Mice on a high-fat, Western-style diet | 30 mg/kg/day | 6 weeks | Decreased lipids in liver and fat to a greater extent than lovastatin; improved insulin resistance. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound and Betulin on lipid metabolism.
Western Blot Analysis for SREBP Cleavage
This protocol is used to determine the levels of the precursor and mature (nuclear) forms of SREBP, providing a direct measure of SREBP activation.
1. Cell Lysis and Protein Extraction:
-
Treat cells with this compound, Betulin, or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors to prepare whole-cell lysates. For separation of nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 40-70 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SREBP-1 or SREBP-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. The precursor form of SREBP is typically around 125 kDa, while the mature nuclear form is approximately 68 kDa.
dot
Caption: Experimental Workflow for Western Blotting of SREBP.
Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression
This method quantifies the mRNA levels of SREBP target genes involved in lipid synthesis, such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR).
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with the compounds of interest.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR Reaction Setup:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
3. Thermal Cycling:
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
4. Data Analysis:
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Cholesterol Synthesis Assay
This assay measures the rate of de novo cholesterol synthesis in cells.
1. Cell Culture and Treatment:
-
Plate cells and treat with this compound, Betulin, or vehicle control.
2. Radiolabeling:
-
Add a radiolabeled precursor, such as [¹⁴C]acetate or [³H]water, to the culture medium and incubate for a specified period.
3. Lipid Extraction:
-
Wash the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
4. Separation and Quantification:
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabel incorporated into the cholesterol fraction using a scintillation counter. The rate of synthesis is proportional to the amount of radioactivity detected.
Summary and Future Directions
Both this compound and Betulin demonstrate significant potential as inhibitors of lipid metabolism through their targeted action on the SREBP pathway. While they share a common overarching mechanism, their distinct molecular interactions with the SCAP-Insig complex may lead to differences in their efficacy, specificity, and potential off-target effects.
The available data indicate that both compounds effectively reduce lipid synthesis in vitro and show promise in in vivo models of metabolic disease. However, for a more definitive comparison, further studies are warranted that directly compare this compound and Betulin under identical experimental conditions. Such head-to-head comparisons would provide a clearer understanding of their relative potencies and therapeutic potential.
For researchers in drug development, both molecules represent promising scaffolds for the design of novel therapeutics targeting dyslipidemia, non-alcoholic fatty liver disease, and certain types of cancer that are dependent on de novo lipogenesis. Future research should also focus on elucidating the full spectrum of their cellular effects to ensure target specificity and minimize potential side effects.
References
- 1. This compound ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effectiveness and safety of the SREBP1/2 inhibitor, this compound, in a preclinical model of metabolic dysfunction-associated steatotic liver disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulin Better Than Statins for Managing Lipid Metabolism - BioResearch - Labmedica.com [labmedica.com]
Safety Operating Guide
Personal protective equipment for handling Fatostatin
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Fatostatin. It offers procedural, step-by-step guidance for safe handling and disposal to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as this compound (hydrobromide), is classified as harmful if swallowed.[1] Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety during handling.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required for small quantities if handled in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts may be necessary. |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have all necessary PPE on and accessible.
-
Handling the Compound:
-
After Handling:
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Store in accordance with the information listed on the product insert.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Do not allow the substance to enter sewers or surface/ground water.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Containment: Pick up the material mechanically.
-
Environmental Protection: Prevent the substance from entering sewers or surface and ground water.[1]
Safety Workflow for Handling this compound
The following diagram outlines the logical workflow for ensuring safety when working with this compound, from initial hazard assessment to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
